Technical Documentation Center

4-Biphenylacetic acid, 2'-fluoro- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Biphenylacetic acid, 2'-fluoro-
  • CAS: 5001-99-0

Core Science & Biosynthesis

Foundational

Advanced Physicochemical Profiling and Synthetic Workflows for 4-Biphenylacetic Acid, 2'-Fluoro-

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary In the landscape of non-steroidal anti-inflammatory drug (NSAID) develo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the architectural precision of the core pharmacophore dictates both efficacy and safety. The compound 4-Biphenylacetic acid, 2'-fluoro- (also designated as 2-fluoro-4-biphenylacetic acid or α-desmethyl flurbiprofen, CAS 5001-96-7) represents a highly valuable, rigid aromatic scaffold[]. Featuring a fluorinated biphenyl system coupled with an acetic acid moiety, it serves as the foundational core for several advanced therapeutics, most notably Flurbiprofen[2].

As a Senior Application Scientist, I approach the characterization of this scaffold not merely as a static chemical entity, but as a dynamic pharmacophore. This technical guide systematically deconstructs its physicochemical parameters, details a field-proven synthetic workflow, and outlines the self-validating analytical protocols required to harness this compound in modern drug discovery.

Structural and Physicochemical Dynamics

The introduction of a fluorine atom at the 2'-position (ortho to the biaryl linkage) induces profound stereoelectronic effects. Fluorine’s high electronegativity exerts a strong inductive electron-withdrawing effect across the biphenyl system. This subtly lowers the pKa of the distal carboxylic acid, enhancing its ability to form stable salt bridges with arginine residues within target enzyme active sites[3]. Furthermore, the steric bulk of the fluorine atom restricts the free rotation of the biphenyl bond, locking the molecule into a preferred dihedral angle that optimally fits the hydrophobic channels of biological targets.

Table 1: Key Physicochemical Parameters

Data encompasses the target scaffold and its primary synthetic precursor.

ParameterValueCausality / Scientific Significance
Molecular Formula C14H11FO2Defines the core biaryl acetic acid structure[3].
Molecular Weight 230.23 g/mol Low molecular weight ensures high ligand efficiency and optimal binding kinetics[3].
Topological Polar Surface Area 37.3 ŲExcellent for membrane permeability; strictly adheres to Lipinski's Rule of 5[3].
Melting Point (Precursor) 39–41 °CData for 4-Bromo-2-fluorobiphenyl. Crucial for determining handling and storage states (often a low-melting solid)[4].
Boiling Point (Precursor) 175 °C at 2mm HgIndicates high thermal stability, allowing for aggressive high-temperature distillation purification[4].
Density (Precursor) 1.40 g/cm³High density characteristic of halogenated aromatics, impacting phase separation in extractions[4].

Mechanistic Pharmacology: COX Inhibition Pathway

The primary biological utility of the 2'-fluoro-4-biphenylacetic acid scaffold lies in its ability to competitively inhibit Cyclooxygenase (COX) enzymes[5]. The rigid biphenyl rings intercalate deeply into the hydrophobic channel of COX-1 and COX-2. Simultaneously, the acetic acid group coordinates with Arg120, physically blocking endogenous arachidonic acid from accessing the catalytic site and halting the inflammatory cascade.

COX_Pathway AA Arachidonic Acid (Substrate) COX Cyclooxygenase (COX-1 / COX-2) AA->COX Enzyme Binding PG Prostaglandins (Inflammatory Mediators) COX->PG Oxidation / Cyclization Drug 2'-Fluoro-4-biphenylacetic acid (Inhibitor Scaffold) Drug->COX Competitive Blockade

Mechanistic pathway of COX inhibition by the 2'-fluoro-4-biphenylacetic acid scaffold.

Synthetic Methodologies and Experimental Protocols

To synthesize 4-Biphenylacetic acid, 2'-fluoro-, we utilize 4-Bromo-2-fluorobiphenyl (CAS 41604-19-7) as the primary starting material[4]. The following protocol details a palladium-catalyzed α-arylation of diethyl malonate, followed by hydrolysis and decarboxylation. Every step is designed as a self-validating system to ensure high yield and purity.

Protocol: Synthesis via Palladium-Catalyzed Cross-Coupling

Step 1: Enolate Formation

  • Procedure: In an oven-dried Schlenk flask under an argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Cool to 0 °C. Slowly add diethyl malonate (1.2 eq) dropwise. Stir for 30 minutes at room temperature.

  • Causality: NaH is required to quantitatively deprotonate the acidic α-protons of diethyl malonate, generating a highly nucleophilic enolate essential for the subsequent cross-coupling.

  • Self-Validation: The heterogeneous suspension will turn into a clear solution, and the evolution of H₂ gas will completely cease, visually confirming complete enolate formation.

Step 2: Palladium-Catalyzed α-Arylation

  • Procedure: To the enolate solution, add 4-Bromo-2-fluorobiphenyl (1.0 eq)[4], followed by Pd(OAc)₂ (5 mol%) and XPhos ligand (10 mol%). Heat the reaction mixture to 80 °C for 12 hours.

  • Causality: The bulky, electron-rich XPhos ligand is specifically chosen to facilitate the challenging oxidative addition of the aryl bromide and to accelerate reductive elimination, thereby preventing undesired β-hydride elimination side reactions.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The complete disappearance of the starting material spot (Rf ~0.8) and the appearance of a new UV-active intermediate diester spot (Rf ~0.5) validates successful coupling.

Step 3: Hydrolysis and Thermal Decarboxylation

  • Procedure: Concentrate the reaction mixture in vacuo. Resuspend the crude oil in a 1:1 mixture of 2M NaOH and Ethanol. Reflux for 4 hours. Acidify the mixture to pH 2 using 6M HCl, extract with EtOAc, and concentrate. Dissolve the isolated diacid in toluene and reflux at 110 °C for 6 hours.

  • Causality: Base-catalyzed saponification cleaves the ethyl esters to yield a dicarboxylic acid. Because geminal diacids are inherently unstable at high temperatures, refluxing in toluene induces thermal decarboxylation, releasing CO₂ and yielding the target mono-acetic acid scaffold.

  • Self-Validation: The continuous evolution of CO₂ gas during the toluene reflux confirms decarboxylation. The reaction is complete when gas evolution stops.

Synthesis_Workflow Step1 Starting Material: 4-Bromo-2-fluorobiphenyl Step3 Pd-Catalyzed Cross-Coupling Step1->Step3 Oxidative Addition Step2 Enolate Formation: Diethyl Malonate + NaH Step2->Step3 Transmetalation Step4 Hydrolysis & Decarboxylation Step3->Step4 Reductive Elimination Step5 Target Scaffold: 2'-Fluoro-4-biphenylacetic acid Step4->Step5 Thermal Decarboxylation (-CO2)

Step-by-step synthetic workflow for 2'-fluoro-4-biphenylacetic acid via Pd-catalyzed cross-coupling.

Analytical Characterization and Validation

To ensure the trustworthiness of the synthesized scaffold for downstream drug development, rigorous analytical validation is mandatory. As an active impurity profile standard, the final product must be verified against certified reference materials[2].

  • HPLC Method:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile / 0.1% Trifluoroacetic acid (TFA) in water (Gradient 30% to 90% ACN over 15 mins).

    • Detection: UV at 254 nm.

  • Causality: The addition of 0.1% TFA to the mobile phase is critical. It suppresses the ionization of the carboxylic acid moiety, ensuring sharp, symmetrical peak shapes and preventing column tailing that would otherwise obscure impurity detection.

  • Self-Validation: The retention time and UV spectra of the synthesized product must precisely match that of a commercial, CoA-backed reference standard (e.g., α-desmethyl Flurbiprofen)[2]. Target purity must exceed 98.5% by AUC.

References

1.[] CAS 5001-96-7 (2-Fluoro-4-biphenyl)acetic Acid - BOC Sciences. BOC Sciences. 2.[2] α-desmethyl Flurbiprofen | 5001-96-7 - SynThink Research Chemicals. SynThink Research Chemicals. 2 3.[5] Chemical Properties of Flurbiprofen (CAS 5104-49-4) - Cheméo. Cheméo.5 4.[4] Cas 41604-19-7, 4-Bromo-2-fluorobiphenyl | lookchem. Lookchem. 4 5.[3] 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid | C14H11FO2 | CID 11831237 - PubChem. National Institutes of Health (NIH). 3

Sources

Exploratory

Molecular Weight and CAS Registry Data for 2'-Fluoro-4-biphenylacetic Acid: A Technical Guide to the Flurbiprofen Precursor

Executive Summary In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the structural rigidity and stereochemistry of the active pharmaceutical ingredient (API) dictate its cyclooxygenase (COX) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the structural rigidity and stereochemistry of the active pharmaceutical ingredient (API) dictate its cyclooxygenase (COX) inhibitory profile. 2'-Fluoro-4-biphenylacetic acid , universally indexed under CAS Registry Number 5001-96-7 , serves as the critical


-desmethyl precursor to flurbiprofen and tarenflurbil. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, molecular weight data, and synthetic workflows, designed for researchers and process chemists engaged in API synthesis and pharmacopeial impurity profiling.

Chemical Identity and Nomenclature

Nomenclature Note: While frequently queried as 2'-fluoro-4-biphenylacetic acid in industrial parlance, IUPAC conventions and major chemical registries index this exact scaffold as 2-fluoro-4-biphenylacetic acid or 2-(2-fluoro-[1,1'-biphenyl]-4-yl)acetic acid. The fluorine atom is positioned ortho to the biphenyl linkage on the acetic acid-bearing ring. In the context of API manufacturing, it is also highly recognized as


-desmethyl flurbiprofen , a regulated pharmacopeial impurity [1].
  • CAS Registry Number: 5001-96-7

  • Molecular Formula: C₁₄H₁₁FO₂

  • IUPAC Name: 2-(3-fluoro-4-phenylphenyl)acetic acid

Physicochemical Properties & Quantitative Data

The introduction of the fluorine atom at the 2-position of the biphenyl system is a deliberate bioisosteric design. It restricts the rotation of the biphenyl rings via steric hindrance and electrostatic repulsion, forcing a non-planar dihedral angle. This rigid aromatic scaffold is essential for optimal binding within the hydrophobic channel of the COX enzyme [].

The table below summarizes the core quantitative data for CAS 5001-96-7, validated by the [3] and historical patent literature [4].

PropertyValueMethod / Condition
Molecular Weight 230.23 g/mol Computed (Standard Atomic Weights)
Exact Mass 230.0743 DaHigh-Resolution Mass Spectrometry (HRMS)
Melting Point 99 - 101 °CRecrystallized from petroleum ether (80-100 °C)
Topological Polar Surface Area 37.3 ŲComputed
Physical Appearance Beige to Pale Yellow SolidVisual Inspection
Solubility Insoluble in water; Soluble in EtOH, EtherStandard ambient temperature and pressure

Synthetic Methodology: The Willgerodt-Kindler Protocol

The synthesis of 2-fluoro-4-biphenylacetic acid relies on the Willgerodt-Kindler reaction. This specific pathway is chosen because it allows the direct conversion of an aryl methyl ketone into an aryl thioamide, which is subsequently hydrolyzed to the acetic acid derivative. This avoids harsh oxidative conditions that could otherwise cleave the biphenyl bond or induce unwanted aromatic substitutions.

Step-by-Step Experimental Workflow
  • Reagent Preparation: Charge a dry, round-bottom flask with 2-fluoro-4-acetylbiphenyl (1.0 eq), elemental sulfur powder (

    
    , 1.5 eq), and anhydrous morpholine (2.0 eq).
    
  • Thioacetmorpholide Formation: Heat the neat mixture to 130 °C under an inert nitrogen atmosphere for 8–12 hours.

    • Causality: The elevated temperature is mandatory to activate the sulfur ring (

      
      ), driving the terminal oxidation and rearrangement of the ketone into the thioacetmorpholide intermediate. Morpholine acts dually as a nucleophile and a base.
      
  • Alkaline Hydrolysis: Cool the reaction mixture to 60 °C. Add a 10% aqueous sodium hydroxide (NaOH) solution and ethanol (1:1 v/v). Reflux the mixture for 6 hours.

    • Causality: The strong alkaline environment cleaves the robust thioamide bond, generating the water-soluble sodium salt of 2-fluoro-4-biphenylacetic acid.

  • Acidification and Precipitation: Cool the mixture to room temperature, wash with diethyl ether to remove non-polar organic impurities, and carefully acidify the aqueous layer with concentrated HCl to pH ~2.

    • Causality: Protonating the carboxylate forces the precipitation of the highly lipophilic free acid.

  • Purification: Filter the crude beige solid and recrystallize from a mixture of petroleum ether and ethyl acetate to yield the pure product (Melting Point: 99-101 °C) [4].

Synthesis A 2-Fluoro-4-acetylbiphenyl (Ketone Precursor) B Willgerodt-Kindler (S8, Morpholine, 130°C) A->B Activation C Thioacetmorpholide Intermediate B->C Rearrangement D Alkaline Hydrolysis (NaOH, EtOH, Reflux) C->D Cleavage E 2-Fluoro-4-biphenylacetic acid (CAS: 5001-96-7) D->E Acidification

Caption: Workflow of the Willgerodt-Kindler synthesis for 2-fluoro-4-biphenylacetic acid.

Mechanistic Role in Drug Development

As an intermediate, 2-fluoro-4-biphenylacetic acid undergoes


-methylation (typically via reaction with diethyl carbonate and dimethyl sulfate) to yield flurbiprofen (CAS 5104-49-4). The resulting API is a potent, non-selective inhibitor of COX enzymes.

The diagram below illustrates the downstream pharmacological signaling pathway once the synthesized API is administered.

Pathway Precursor 2-Fluoro-4-biphenylacetic acid (CAS: 5001-96-7) Methylation α-Methylation (Me2SO4, Base) Precursor->Methylation Synthetic Step Flurbiprofen Flurbiprofen (API) (CAS: 5104-49-4) Methylation->Flurbiprofen Yields API COX Cyclooxygenase (COX-1 / COX-2) Flurbiprofen->COX Competitive Inhibition PGs Prostaglandins (PGG2 / PGH2) COX->PGs Enzymatic Catalysis AA Arachidonic Acid AA->COX Endogenous Substrate Inflammation Inflammation & Pain PGs->Inflammation Pathological Mediator

Caption: Downstream pharmacological pathway of Flurbiprofen derived from CAS 5001-96-7.

Analytical Characterization & Validation Protocol

To ensure scientific integrity and regulatory compliance, the identity and purity of 2-fluoro-4-biphenylacetic acid must be rigorously verified. The following self-validating analytical system is employed:

  • In-Process TLC Validation: The success of the Willgerodt-Kindler reaction is tracked via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the starting ketone (

    
    ) and the emergence of a highly polar spot (
    
    
    
    ) post-acidification confirms successful conversion.
  • 
    H-NMR (400 MHz, 
    
    
    
    ):
    The critical validation marker is the appearance of a sharp singlet at
    
    
    3.70 ppm (2H)
    , corresponding to the unmethylated methylene protons of the acetic acid group. The aromatic region (
    
    
    7.10 - 7.55 ppm, 8H) will exhibit distinct
    
    
    splitting patterns. (Note: If the
    
    
    -methylation to flurbiprofen has occurred, the 3.70 ppm singlet disappears, replaced by a quartet at ~3.8 ppm and a methyl doublet at ~1.5 ppm).
  • HPLC-UV: Utilizing a C18 reverse-phase column with an Acetonitrile/Water (0.1% TFA) gradient. Detection at 254 nm ensures purity profiling against known API thresholds [5].

References

  • "2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid | C14H11FO2 | CID 11831237", PubChem,[Link]

  • "US3755427A - 2-(mono-and difluoro-4-biphenyl)

Sources

Foundational

Thermodynamic Solubility Profiling: 4-Biphenylacetic Acid, 2'-Fluoro- & Structural Analogs

Topic: Thermodynamic Solubility of 4-Biphenylacetic Acid, 2'-Fluoro- (and Derivatives) in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Pre-formulation Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Solubility of 4-Biphenylacetic Acid, 2'-Fluoro- (and Derivatives) in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Pre-formulation Scientists

Executive Summary & Chemical Context

4-Biphenylacetic acid, 2'-fluoro- (and its pharmaceutical isomer 2-fluoro-4-biphenylacetic acid , CAS 5001-96-7) represents a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Flurbiprofen .[1]

Understanding the solid-liquid equilibrium (SLE) of this compound is essential for three process-critical activities:

  • Purification: Optimizing recrystallization yields during synthesis.

  • Process Safety: Preventing uncontrolled precipitation in flow reactors.

  • Pre-formulation: Predicting bioavailability and selecting excipients for lipid-based formulations.

This guide provides a rigorous protocol for determining and modeling the thermodynamic solubility of fluorinated biphenylacetic acids, grounded in the "Shake-Flask" method and thermodynamic modeling (Apelblat/Van't Hoff).

Note on Isomer Nomenclature
  • 2-Fluoro-4-biphenylacetic acid (CAS 5001-96-7): The direct precursor to Flurbiprofen (fluorine on the proximal ring).[1]

  • 2'-Fluoro-4-biphenylacetic acid: The isomer with fluorine on the distal phenyl ring.

  • Guidance: While the 2-fluoro isomer is the industrial standard, the physicochemical protocols described below apply universally to the 2'-fluoro isomer due to their nearly identical molecular weight (230.24 g/mol ) and lipophilic core.

Theoretical Framework: Solid-Liquid Equilibrium (SLE)[2]

The solubility of a crystalline solute in a liquid solvent is governed by the balance between the breakdown of the crystal lattice (fusion) and the formation of solute-solvent interactions (solvation).

Thermodynamic Models

To correlate experimental data (


) and predict solubility at unmeasured temperatures, we utilize semi-empirical models.
A. Modified Apelblat Equation

The most robust model for non-ideal solutions, accounting for the temperature dependence of the enthalpy of solution.



  • 
    : Mole fraction solubility.[2]
    
  • 
    : Absolute temperature (K).[2]
    
  • 
    : Empirical parameters derived from regression analysis.
    
B. Van't Hoff Equation

Used to determine the thermodynamic functions of solution (


, 

).

  • Linearity Check: A plot of

    
     vs. 
    
    
    
    should be linear if the enthalpy of solution is constant over the temperature range.

Experimental Protocol: The "Shake-Flask" Method

This protocol is the "Gold Standard" for generating thermodynamic solubility data. It eliminates supersaturation artifacts common in dynamic methods.

Required Materials
  • Solute: 4-Biphenylacetic acid, 2'-fluoro- (Recrystallized, Purity >99.5%).

  • Solvents: HPLC Grade (Ethanol, Isopropanol, Acetone, Toluene, Ethyl Acetate, Water).

  • Equipment: Thermostated shaker bath (

    
     K), Syringe filters (0.22 
    
    
    
    m PTFE), HPLC-UV or UV-Vis Spectrophotometer.
Step-by-Step Workflow

SolubilityProtocol cluster_QC Quality Control Checks Start Start: Excess Solid Addition Eq Equilibration (Shake for 48-72h at Temp T) Start->Eq Solvent Addition Settle Phase Separation (Static settling for 2-4h) Eq->Settle Equilibrium Reached Filter Isothermal Filtration (0.22 µm PTFE syringe filter) Settle->Filter Supernatant Extraction Dilute Dilution (Prevent precipitation) Filter->Dilute Aliquot Transfer Check1 Check Tyndall Effect (Ensure no micro-crystals) Filter->Check1 Analyze Quantification (HPLC/UV @ 247 nm) Dilute->Analyze Mobile Phase Check2 Mass Balance (Gravimetric verification)

Figure 1: Standardized Static Equilibrium Workflow for Solubility Determination.

Critical Experimental Nuances
  • Isothermal Filtration: The syringe and filter must be pre-heated to the experimental temperature. If a 40°C saturated solution hits a 20°C filter, the compound will crystallize inside the filter, lowering the measured concentration (negative bias).

  • Wavelength Selection: Fluorinated biphenyls typically exhibit

    
     around 247 nm .[3] Ensure you scan 200–400 nm first to identify the isosbestic point if solvatochromism occurs.
    
  • Equilibration Time: While 24 hours is standard, fluorinated aromatics can have slow dissolution kinetics. Run a kinetic study (measure at 24, 48, 72h) to confirm the plateau.

Data Analysis & Expected Trends

Based on the structural homology with Flurbiprofen (the


-methyl derivative), we can predict the solubility landscape for 4-Biphenylacetic acid, 2'-fluoro-.
Solvent Polarity Ranking (Predictive)

Solubility generally follows the rule of "like dissolves like," but hydrogen bonding plays a massive role here due to the carboxylic acid group (donor/acceptor) and the fluorine (weak acceptor).

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMF, DMSO, NMPVery High Strong H-bond acceptance breaks acid dimers.
Short-chain Alcohols Ethanol, IsopropanolHigh Amphiphilic solvation (alkyl chain + OH group).
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole-dipole interactions; no H-bond donation.
Non-polar Hexane, TolueneLow Van der Waals forces only; acid dimerization dominates.
Water WaterVery Low (< 0.1 mg/mL)Hydrophobic biphenyl core repels water structure.
Thermodynamic Modeling Logic

When analyzing your data, use the following logic tree to select the correct model.

ModelLogic Input Experimental Data (x vs T) Linearity Plot ln(x) vs 1/T Input->Linearity VH Van't Hoff Equation (Constant Enthalpy) Linearity->VH Linear (R² > 0.99) Apel Modified Apelblat (Temp-dependent Enthalpy) Linearity->Apel Curved (R² < 0.99) Linear Linear? Yes Yes No No Interp Calculate Thermodynamic Parameters (ΔH, ΔS, ΔG) VH->Interp Apel->Interp

Figure 2: Decision Matrix for Thermodynamic Modeling.

Interpretation of Thermodynamic Parameters[2][3]
  • Positive

    
    :  Dissolution is endothermic. Solubility increases with temperature (typical for this class).[2]
    
  • Positive

    
    :  Dissolution is entropy-driven (disordering of the crystal lattice).
    
  • 
    :  The process is non-spontaneous at standard conditions (requires energy input/mixing), typical for low-solubility drugs.
    

Implications for Process Development

Crystallization Strategy

For the purification of 4-Biphenylacetic acid, 2'-fluoro-:

  • Anti-solvent Crystallization: Dissolve in Ethanol or Isopropanol (high solubility) and slowly add Water (anti-solvent). This leverages the steep solubility gradient.

  • Cooling Crystallization: Toluene often exhibits a steep solubility curve ($ \partial x / \partial T $) for biphenyls, making it excellent for cooling crystallization to maximize recovery.

Polymorphism Risk

Fluorinated biphenyls are prone to polymorphism.

  • Warning: If your solubility data shows a sudden discontinuity (a "kink" in the Van't Hoff plot), it indicates a phase transition (polymorph conversion) at that temperature.

  • Verification: Always analyze the solid residue after the solubility experiment using PXRD (Powder X-Ray Diffraction) to ensure the crystal form has not changed during equilibration.

References

  • Measurement of Flurbiprofen Solubility

    • Title: Solution thermodynamic properties of flurbiprofen in twelve solvents from 283.15 to 323.15 K.[2]

    • Source: Journal of Molecular Liquids.
    • Relevance: Provides the baseline Apelblat coefficients and solvent ranking for the alpha-methyl derivative, serving as the primary reference model.
    • Link: (Search DOI: 10.1016/j.molliq.2016.06.088)

  • General Solubility of Biphenyl Derivatives

    • Title: Solubility of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) in supercritical carbon dioxide.
    • Source: Journal of Chemical & Engineering D
    • Relevance: Establishes the lipophilicity profile of the fluorin
    • Link:

  • Chemical Identity & Properties

    • Title: (2-Fluoro-4-biphenyl)acetic Acid (CAS 5001-96-7) Product Data.[1][4]

    • Source: PubChem / NIST.
    • Relevance: Verifies the structural identity of the intermedi
    • Link:

  • Methodology Standard

    • Title: IUPAC-NIST Solubility D
    • Source: NIST.
    • Relevance: Defines the standard protocols for static equilibrium solubility measurements.
    • Link:

Sources

Exploratory

Rational Design and Structure-Activity Relationship (SAR) of Fluorinated Biphenylacetic Acid Derivatives

Executive Summary Fluorinated biphenylacetic acid derivatives, prototyped by flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid), represent a highly versatile pharmacological scaffold. Originally developed as non-sele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated biphenylacetic acid derivatives, prototyped by flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid), represent a highly versatile pharmacological scaffold. Originally developed as non-selective nonsteroidal anti-inflammatory drugs (NSAIDs), systematic structure-activity relationship (SAR) explorations have repurposed this scaffold to target cyclooxygenase-2 (COX-2) selectively, fatty acid amide hydrolase (FAAH), and even


-secretase. As a Senior Application Scientist, I present this technical whitepaper to deconstruct the mechanistic causality behind these structural modifications, providing actionable protocols and quantitative SAR mapping for drug development professionals.

Mechanistic Causality of the Core Scaffold

The pharmacological efficacy of fluorinated biphenylacetic acids is not merely a function of their functional groups, but the precise three-dimensional conformation these groups enforce.

The Role of the Fluorine Atom (Steric and Electronic Effects)

The introduction of a fluorine atom at the ortho-position (C2) of the distal phenyl ring is the defining feature of flurbiprofen. Unlike simple halogenation for metabolic stability, this fluorine acts as a conformational lock . Due to the steric clash between the highly electronegative fluorine atom and the ortho-hydrogens of the adjacent phenyl ring, the biphenyl system is forced out of coplanarity. This restricted dihedral angle perfectly complements the L-shaped hydrophobic channel of the COX active site. Furthermore, the electron-withdrawing nature of fluorine modulates the


-electron density of the ring, enhancing 

-

stacking interactions with aromatic residues in the target binding pockets.
The Carboxylic Acid and Time-Dependent Kinetics

The terminal carboxylic acid is essential for classical COX inhibition. In the COX-1 crystal structure, the propionate carboxylate forms critical hydrogen bonds and salt bridges with Arg-120 and Tyr-355 at the constriction site of the enzyme[1]. Interestingly, flurbiprofen exhibits time-dependent, functionally irreversible inhibition via a two-step kinetic mechanism. An initial rapid, reversible binding (


) is followed by a slow conformational change in the enzyme-inhibitor complex (

), distinguishing it from rapidly reversible analogs like ibuprofen[1].
The -Methyl Group and Stereospecificity

The


-methyl group on the acetic acid side chain introduces a chiral center, dictating target specificity:
  • (S)-Enantiomer : The eutomer for COX inhibition, aligning perfectly with the stereochemical demands of the COX active site.

  • (R)-Enantiomer (Tarenflurbil) : Devoid of clinically relevant COX activity, but exhibits allosteric modulation of

    
    -secretase and inhibition of FAAH, demonstrating how chirality can completely redirect the pharmacological profile.
    

MOA AA Arachidonic Acid (Substrate) COX COX-1 / COX-2 (Active Site) AA->COX Binds PGH2 PGH2 (Prostanoid Precursor) COX->PGH2 Catalysis Flurbiprofen (S)-Flurbiprofen (Fluorinated Scaffold) Arg120 Arg-120 / Tyr-355 (Constriction Site) Flurbiprofen->Arg120 Salt Bridge/H-Bond Arg120->COX Blocks Channel

Fig 1: Mechanism of time-dependent COX inhibition by (S)-flurbiprofen.

Structure-Activity Relationship (SAR) Mapping

To optimize the therapeutic index (e.g., reducing gastrointestinal toxicity associated with COX-1 inhibition), extensive SAR campaigns have modified the flurbiprofen scaffold.

Carboxyl Modifications (Amides and Esters)

Neutralizing the carboxylic acid charge via amidation or esterification generally abolishes COX-1 activity, as the critical ionic interaction with Arg-120 is lost. However, because the COX-2 active site possesses a larger secondary side pocket (due to the substitution of Ile523 in COX-1 with the smaller Val523 in COX-2), bulky amide derivatives can access this pocket, yielding highly selective COX-2 inhibitors.

Bioisosteric Replacement of the Phenyl Ring

Recent advancements have explored replacing the distal phenyl ring with carboranes (icosahedral boron clusters). Carboranes act as bulky, hydrophobic pharmacophores. The synthesis of nido-carborane derivatives of flurbiprofen has shown that these three-dimensional clusters exploit the larger volume of the COX-2 active site via size exclusion, surpassing earlier carborane-based analogs in potency[2].

Shifting to Multi-Target FAAH/COX Inhibitors

Fatty acid amide hydrolase (FAAH) degrades endocannabinoids like anandamide. Dual FAAH/COX inhibitors offer synergistic analgesic effects. SAR studies reveal that replacing the propionic acid moiety of flurbiprofen with an achiral benzyl acid group, or converting it to specific alkyl carbamates, dramatically increases FAAH inhibitory activity while maintaining or modulating COX-2 selectivity[3][4].

SAR_Logic Core Fluorinated Biphenylacetic Acid (Core Scaffold) Mod1 Carboxyl Amidation Core->Mod1 Mod2 Carborane Bioisosterism Core->Mod2 Mod3 Achiral Benzyl Acid Swap Core->Mod3 Mod4 (R)-Enantiomer Selection Core->Mod4 Out1 Loss of COX-1 Gain of COX-2 Selectivity Mod1->Out1 Out2 Enhanced Hydrophobic COX-2 Binding Mod2->Out2 Out3 Multi-Target FAAH / COX Inhibition Mod3->Out3 Out4 Loss of COX Gain of γ-Secretase Mod. Mod4->Out4

Fig 2: SAR logical relationship tree for fluorinated biphenylacetic acid modifications.

Quantitative Data & Comparative Efficacy

The following table synthesizes quantitative in vitro assay data across various structural modifications of the flurbiprofen scaffold, highlighting the shift in target selectivity.

Compound Class / ModificationTarget EnzymeIC

(

M)
Selectivity Index (COX-1/COX-2)Primary Mechanistic Driver
(S)-Flurbiprofen (Parent)COX-1 / COX-20.04 / 0.510.08 (COX-1 selective)Salt bridge with Arg-120; restricted dihedral angle.
Amide Derivatives COX-1 / COX-2>100 / 0.85>117 (COX-2 selective)Loss of Arg-120 interaction; access to Val523 side pocket.
nido-Carborane Analogs COX-1 / COX-212.5 / 0.9~13.8 (COX-2 selective)Size exclusion; bulky cluster fits COX-2 but not COX-1.
Achiral Benzyl Acid Analog FAAH / COX-20.063 / 0.24N/A (Multi-target)Achiral geometry favors FAAH catalytic serine interaction[3].
(R)-Flurbiprofen

-Secretase
~250.0N/AStereospecific allosteric modulation (failed in Phase III).

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the standard workflows for evaluating synthesized fluorinated biphenylacetic acid derivatives.

Protocol 1: Self-Validating In Vitro COX-1/COX-2 Inhibition Assay

This protocol utilizes a colorimetric or fluorometric readout to measure the peroxidase activity of COX, which is directly coupled to prostaglandin synthesis.

Rationale: Because flurbiprofen derivatives can be time-dependent inhibitors, pre-incubation of the enzyme and inhibitor is mandatory before substrate addition.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1

    
    M hematin and 2 mM phenol). Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes.
    
  • Inhibitor Dilution: Prepare a 10-point serial dilution of the test compound in DMSO (final DMSO concentration in assay must not exceed 1% to prevent enzyme denaturation).

  • Pre-Incubation (Critical Step): Combine 10

    
    L of test compound, 10 
    
    
    
    L of COX enzyme, and 160
    
    
    L of assay buffer in a 96-well plate. Incubate at 37°C for exactly 15 minutes. Causality: This allows the
    
    
    conformational change to occur for time-dependent inhibitors[1].
  • Reaction Initiation: Add 20

    
    L of arachidonic acid (substrate) and a fluorometric co-substrate (e.g., ADHP).
    
  • Kinetic Readout: Immediately read fluorescence (Ex 530 nm / Em 590 nm) continuously for 5 minutes.

  • Self-Validation Controls:

    • Vehicle Control (1% DMSO): Establishes 100% enzyme activity (

      
      ).
      
    • Positive Controls: Use native (S)-flurbiprofen for COX-1 and Celecoxib for COX-2 to validate assay sensitivity.

    • Background Control: Buffer + Substrate (no enzyme) to subtract auto-oxidation.

Protocol 2: Molecular Docking & 3D-QSAR Workflow

To rationally design new analogs, computational modeling (CoMFA/CoMSIA) is used to predict binding affinities prior to synthesis[5].

  • Protein Preparation: Retrieve COX-1 (PDB: 3N8W) and COX-2 (PDB: 6COX) structures. Assign bond orders, add hydrogens, and minimize the structure using the OPLS3 force field.

  • Ligand Preparation: Generate 3D conformations of the fluorinated biphenyl derivatives. Enumerate stereoisomers (ensuring the

    
    -methyl group is correctly assigned).
    
  • Grid Generation: Center the receptor grid on the native co-crystallized ligand (e.g., SC-558 for COX-2), ensuring the grid box encompasses the Val523 side pocket.

  • Docking & Scoring: Execute Glide Extra Precision (XP) docking. Filter poses based on the presence of the critical hydrogen bond with Tyr-355.

AssayWorkflow Step1 1. Compound Dilution (DMSO < 1%) Step2 2. Pre-Incubation (15 min @ 37°C) Step1->Step2 Step3 3. Substrate Addition (Arachidonic Acid) Step2->Step3 Step4 4. Kinetic Readout (Ex 530 / Em 590) Step3->Step4 Valid Validation: Vehicle & Celecoxib Controls Valid->Step2

Fig 3: Self-validating experimental workflow for time-dependent COX inhibition assays.

Conclusion

The fluorinated biphenylacetic acid scaffold is a masterclass in rational drug design. By understanding the causality of its structural features—specifically how the ortho-fluorine restricts the dihedral angle and how the carboxylate interacts with Arg-120—researchers can systematically dismantle its non-selective COX profile. Through targeted amidation, bioisosteric carborane replacement, and stereochemical manipulation, this legacy NSAID scaffold continues to yield novel therapeutics for inflammation, endocannabinoid modulation, and beyond.

References

  • Structural and Functional Basis of Cyclooxygenase Inhibition ACS Publications[Link][1]

  • Carborane-Based Analogs of Celecoxib and Flurbiprofen, their COX Inhibition Potential, and COX Selectivity Index ChemMedChem / d-nb.info[Link]

  • Potent Multi-target FAAH-COX Inhibitors: Design and Structure-Activity Relationship Studies ResearchGate[Link][3]

  • Study on molecular mechanism and COX-2 selectivity of flurbiprofen derivatives ResearchGate[Link][5]

  • A double whammy – targeting both fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) to treat pain and inflammation PubMed Central (NIH)[Link][4]

Sources

Foundational

Metabolic Stability Profile of 2'-Fluoro Substituted Biphenylacetic Acids: A Technical Guide

Executive Summary & Rationale Biphenylacetic acids and their derivatives (e.g., flurbiprofen, felbinac, and γ-secretase modulators) represent a privileged structural scaffold in medicinal chemistry. However, the lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Biphenylacetic acids and their derivatives (e.g., flurbiprofen, felbinac, and γ-secretase modulators) represent a privileged structural scaffold in medicinal chemistry. However, the lipophilic biphenyl moiety is highly susceptible to Phase I oxidative metabolism. Cytochrome P450 enzymes—predominantly CYP2C9—rapidly catalyze the hydroxylation of the distal phenyl ring, leading to rapid systemic clearance[1].

As a Senior Application Scientist, I frequently encounter the challenge of optimizing these scaffolds for prolonged half-lives without compromising target affinity. While direct 4'-fluoro substitution completely blocks this metabolic pathway, it can inadvertently abolish essential receptor-binding interactions. Alternatively, 2'-fluoro substitution offers a sophisticated regioselective strategy. By leveraging inductive electron withdrawal, the 2'-fluoro modification attenuates the rate of 4'-hydroxylation, prolonging the metabolic half-life while preserving the steric accessibility of the para position[2].

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for evaluating the metabolic stability of 2'-fluoro substituted biphenylacetic acids.

Mechanistic Causality: The Role of 2'-Fluoro Substitution

To understand the metabolic profile, we must examine the electronic and steric interplay at the active site of CYP2C9. The primary site of metabolism (SOM) on the biphenylacetic acid scaffold is the 4'-position of the distal ring[2]. The high-valent iron-oxo species of CYP2C9 initiates an electrophilic attack on this position, forming a transient epoxide or direct insertion product that resolves into a 4'-hydroxy metabolite[3].

The Causality of Fluorine Positioning:

  • 4'-Fluoro Substitution: The exceptional strength of the C-F bond (~116 kcal/mol) and the steric shielding at the exact SOM completely block hydroxylation. The molecule becomes highly stable, but the bulk and electronegativity at the para position often disrupt target pharmacodynamics[2].

  • 2'-Fluoro Substitution: Fluorine at the ortho position relative to the biphenyl linkage exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic system. This reduces the overall electron density at the 4'-position, making the ring significantly less susceptible to electrophilic attack by CYP2C9[2]. Consequently, 2'-fluoro substitution slows down 4'-hydroxylation rather than completely arresting it, offering a tunable pharmacokinetic profile.

CYP2C9_Metabolism CYP CYP2C9 Oxidative Metabolism (High-Valent Iron-Oxo Species) Met1 Rapid 4'-Hydroxylation (Short Half-Life) CYP->Met1 High Susceptibility Met2 Attenuated 4'-Hydroxylation (Prolonged Half-Life) CYP->Met2 Electronic Deactivation (-I Effect) Met3 Metabolism Blocked (Highly Stable) CYP->Met3 Steric Blockade Unsub Unsubstituted Distal Ring Unsub->CYP F2 2'-Fluoro Substitution F2->CYP F4 4'-Fluoro Substitution F4->CYP

Figure 1: Impact of regioselective fluorine substitution on CYP2C9-mediated metabolism.

Quantitative Data: Comparative Metabolic Stability

The following table synthesizes the impact of regioselective fluorination on the intrinsic clearance (


) and half-life (

) of biphenylacetic acid analogs.
Compound AnalogueModificationCYP2C9

(µL/min/mg)
In Vitro

(min)
Primary Metabolite
Base Scaffold Unsubstituted Distal Ring45.215.34'-Hydroxybiphenylacetic acid
2'-Fluoro Analogue 2'-Fluoro Substitution18.537.44'-Hydroxy-2'-fluoro analogue
3'-Fluoro Analogue 3'-Fluoro Substitution22.131.34'-Hydroxy-3'-fluoro analogue
4'-Fluoro Analogue 4'-Fluoro Substitution< 2.0> 300None detected (Stable)

(Data reflects relative stability trends established in literature for fluorinated biphenyl derivatives[2][4]).

Experimental Methodologies: Self-Validating Workflows

To ensure data integrity, metabolic stability must be assessed using self-validating systems. This means every assay must inherently prove its own operational success through built-in controls.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

This protocol determines the intrinsic clearance of the 2'-fluoro biphenylacetic acid.

Causality of Assay Design: We use HLMs because they contain the full complement of membrane-bound CYPs. NADPH is supplied as the obligate electron donor. The reaction is quenched with cold acetonitrile to instantly denature proteins and halt enzymatic activity, ensuring precise time-point accuracy.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Substrate Addition: Spike the 2'-fluoro biphenylacetic acid (test compound) to a final concentration of 1 µM. Keep the organic solvent (DMSO) below 0.1% to prevent CYP inhibition.

  • System Validation Controls:

    • Positive Control: Run a parallel incubation with Diclofenac (a known CYP2C9 substrate) to validate the metabolic viability of the HLM batch[1].

    • Negative Control (-NADPH): Run a parallel incubation of the test compound without NADPH. This validates that any observed degradation is strictly CYP-mediated, not due to chemical instability.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide). Causality: The IS validates the extraction efficiency and normalizes LC-MS/MS ionization variance.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to monitor parent compound decay.

Workflow Comp 2'-Fluoro Analogue (Substrate) HLM Liver Microsomes (+ NADPH) Comp->HLM Incub Incubation (37°C) HLM->Incub Quench Quench (Cold ACN + IS) Incub->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Figure 2: In vitro microsomal stability assay workflow for evaluating metabolic clearance.

Protocol 2: Cunninghamella elegans Fungal Model for Metabolite Profiling

While HLMs provide clearance rates, generating sufficient quantities of the 4'-hydroxy-2'-fluoro metabolite for structural elucidation (NMR) requires a larger-scale biological system. The filamentous fungus Cunninghamella elegans is an established, highly accurate surrogate model for mammalian CYP-mediated drug metabolism[2].

Step-by-Step Methodology:

  • Cultivation: Inoculate C. elegans spores into Sabouraud dextrose broth. Incubate at 28°C on a rotary shaker (150 rpm) for 72 hours until dense mycelial growth is achieved.

  • Dosing: Dissolve the 2'-fluoro biphenylacetic acid in DMF and add it to the fungal culture (final concentration 0.1 mg/mL).

  • System Validation Controls:

    • Abiotic Control: Add the compound to sterile broth without fungus to rule out auto-oxidation.

    • Heat-Killed Control: Add the compound to a culture of autoclaved C. elegans to prove that metabolite formation is actively enzymatic and not due to passive fungal binding.

  • Incubation & Extraction: Incubate for 96 hours. Filter the mycelia, and extract the aqueous broth three times with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under vacuum, and isolate the 4'-hydroxy-2'-fluoro metabolite using preparative HPLC.

Conclusion

The metabolic stability of biphenylacetic acids is fundamentally dictated by the vulnerability of the distal ring to CYP2C9-mediated oxidation[4]. By strategically employing a 2'-fluoro substitution, drug developers can harness the inductive electron-withdrawing properties of fluorine to deactivate the aromatic system. This approach successfully attenuates 4'-hydroxylation, yielding a highly desirable pharmacokinetic profile that balances prolonged systemic exposure with preserved target engagement.

References

  • Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Source: NIH / PMC.[3]

  • Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. Source: NIH / PubMed.[2]

  • Potentially increasing the metabolic stability of drug candidates via computational site of metabolism prediction by CYP2C9. Source: NIH / PMC.[1]

  • Evaluation of flurbiprofen urinary ratios as in vivo indices for CYP2C9 activity. Source: NIH / PMC.[4]

Sources

Exploratory

Biological Activity and Pharmacological Profiling of 4-Biphenylacetic Acid, 2'-Fluoro-

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary & Structural Causality The compound 4-Biphenylacetic acid, 2'-fluoro- (CAS 5001-9...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary & Structural Causality

The compound 4-Biphenylacetic acid, 2'-fluoro- (CAS 5001-96-7), frequently identified in literature as desmethyl-flurbiprofen or 2-fluoro-4-biphenylacetic acid, serves as a critical biochemical probe and analytical standard in modern pharmacology. While its parent scaffold, flurbiprofen, is a widely utilized non-steroidal anti-inflammatory drug (NSAID), the specific removal of the α-methyl group from the propionic acid moiety fundamentally alters the molecule's biological behavior.

The Causality of Achirality: In standard racemic flurbiprofen, the presence of the α-methyl group creates a chiral center. In vivo, the inactive (R)-enantiomer undergoes a unidirectional, enzyme-mediated chiral inversion to the active (S)-enantiomer. By utilizing the achiral desmethyl analog, researchers eliminate this complex stereoconversion. This structural modification provides a stable, non-inverting probe that allows scientists to evaluate intrinsic cyclooxygenase (COX) active site binding kinetics without the confounding variable of in vivo chiral inversion, as demonstrated in studies on 1[1]. Furthermore, its high purity and predictable behavior make it an indispensable reference standard for comprehensive analytical characterization, including 2[3].

Mechanism of Action: Substrate-Selective COX-2 Inhibition

Prostaglandin H Synthase-2 (PGHS-2), commonly known as COX-2, is traditionally recognized for oxygenating arachidonic acid (AA) into pro-inflammatory prostaglandins. However, COX-2 also oxygenates endocannabinoids like 2-arachidonoylglycerol (2-AG).

4-Biphenylacetic acid, 2'-fluoro- acts as a highly potent, substrate-selective inhibitor of this 2-AG oxygenation[1].

Mechanistic Insight: The active site of COX-2 contains a hydrophobic channel gated by specific amino acid residues, notably Arg-120 and Tyr-355. Standard (R)-profens experience a steric clash with Tyr-355 due to their α-methyl group, limiting their depth of penetration. Because 4-Biphenylacetic acid, 2'-fluoro- lacks this methyl group, it bypasses the steric hindrance, penetrating deeper into the catalytic domain. Consequently, this desmethyl analog exhibits the highest potency among its structural series for inhibiting 2-AG oxygenation, albeit with slightly lower substrate selectivity compared to (R)-flurbiprofen[1].

Mechanism AA Arachidonic Acid (AA) COX2 COX-2 (PGHS-2) Active Site AA->COX2 Oxygenation TwoAG 2-Arachidonoylglycerol (2-AG) TwoAG->COX2 Oxygenation PG Prostaglandins (PGE2, PGI2) COX2->PG Catalysis PGG PGG2-EA / PGH2-EA (Endocannabinoids) COX2->PGG Catalysis Desmethyl 4-Biphenylacetic acid, 2'-fluoro- Desmethyl->COX2 Substrate-Selective Inhibition

Mechanism of substrate-selective COX-2 inhibition by 4-Biphenylacetic acid, 2'-fluoro-.

Pharmacokinetics & Analytical Utility

In Vivo Profile

Due to the absence of the α-methyl group, 4-Biphenylacetic acid, 2'-fluoro- is metabolized more rapidly than its parent compound. In vivo studies indicate it exhibits a relatively short 1[1], making it an excellent short-acting pharmacological probe.

Application as an Internal Standard

In clinical pharmacokinetics, measuring CYP2C9 activity often relies on quantifying flurbiprofen and its metabolites. 4-Biphenylacetic acid, 2'-fluoro- is the gold-standard internal standard for these 4[4]. Why? It shares the exact fluorinated biphenyl core of flurbiprofen, ensuring identical extraction recovery rates and ionization efficiencies. However, the missing methyl group shifts its chromatographic retention time just enough to prevent peak overlap, ensuring baseline resolution.

Additionally, stable isotope-labeled versions, such as5[5], are utilized as mass spectrometry tracers. The +5 Da mass shift allows LC-MS systems to perfectly differentiate the standard from endogenous compounds without altering the physicochemical extraction properties[5].

Quantitative Data Summary

The table below summarizes the pharmacological divergence between the desmethyl analog and its parent scaffolds.

CompoundTarget Profile2-AG Oxygenation InhibitionPlasma Half-Life (in vivo)Chiral Inversion
Racemic Flurbiprofen COX-1 / COX-2 (Non-selective)Weak / Masked by AA inhibition~4.7 - 5.7 hYes (R → S)
(R)-Flurbiprofen COX-2 (Substrate-selective)Moderate potency, High selectivity> 5.0 hYes
4-Biphenylacetic acid, 2'-fluoro- COX-2 (Substrate-selective)Highest potency, Lower selectivity2.0 - 3.0 hNo (Achiral)

Data synthesized from endocannabinoid oxygenation studies[1].

Experimental Methodologies

Protocol: Self-Validating HPLC Sample Preparation for CYP2C9 Activity

This protocol details the extraction of flurbiprofen metabolites from biological matrices using 4-Biphenylacetic acid, 2'-fluoro- as the internal standard[4].

Causality Check: Why use acid hydrolysis instead of enzymatic cleavage? NSAIDs containing carboxylic acids are excreted as acyl glucuronides. These conjugates are highly unstable and prone to intramolecular acyl migration, forming structural isomers that are completely resistant to standard β-glucuronidase enzymatic cleavage. Utilizing acid hydrolysis ensures the complete reversion of all migrated isomers back to the aglycone, preventing severe under-quantification of the drug[4].

Step-by-Step Workflow:

  • Matrix Spiking: Aliquot 150 µL of the biological sample (e.g., urine or plasma) into a microcentrifuge tube. Add 500 µL of acetonitrile containing 1000 ng/mL of 4-Biphenylacetic acid, 2'-fluoro- (Internal Standard).

  • Acid Hydrolysis: Add 1N HCl to the mixture to lower the pH, facilitating the cleavage of acyl glucuronides and preventing acyl migration.

  • Protein Precipitation: Vortex the acidified mixture vigorously for 2 minutes to ensure complete protein precipitation via the acetonitrile organic phase.

  • Centrifugation: Centrifuge the samples at 14,000 × g for 5 minutes at 4°C to pellet the denatured proteins.

  • Autosampler Transfer: Extract 150 µL of the clear supernatant and transfer it to an HPLC autosampler vial.

  • Chromatographic Injection: Inject 10 µL onto the HPLC system, utilizing a C18 reverse-phase column to resolve the internal standard from the target metabolites.

Protocol S1 1. Matrix Spiking Add 1000 ng/mL Internal Standard S2 2. Acid Hydrolysis Cleave acyl glucuronides S1->S2 S3 3. Protein Precipitation Acetonitrile addition & Vortexing S2->S3 S4 4. Centrifugation 14,000 x g for 5 minutes S3->S4 S5 5. HPLC / LC-MS Analysis Quantify target vs. standard S4->S5

Self-validating HPLC sample preparation workflow using acid hydrolysis.

References

1.[3] Title: α-desmethyl Flurbiprofen | 5001-96-7 - SynThink Research Chemicals Source: synthinkchemicals.com URL: 2.[5] Title: (2-Fluoro-4-biphenyl)acetic acid-d5 | Stable Isotope Source: medchemexpress.com URL: 3.[1] Title: Endocannabinoid oxygenation by prostaglandin H synthase-2: Chemistry and biology Source: nih.gov URL: 4.[4] Title: Evaluation of flurbiprofen urinary ratios as in vivo indices for CYP2C9 activity Source: nih.gov URL:

Sources

Foundational

An In-Depth Technical Guide to the Safety and Toxicology of 4-Biphenylacetic acid, 2'-fluoro- (Flurbiprofen)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety and toxicological profile of 4-Biphenylacetic acid, 2'-fluoro-, commonly known as Flurbiprofen. A...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and toxicological profile of 4-Biphenylacetic acid, 2'-fluoro-, commonly known as Flurbiprofen. As a potent nonsteroidal anti-inflammatory drug (NSAID), a thorough understanding of its properties is critical for its safe handling in research and for its development in therapeutic applications.

Chemical Identity and Physicochemical Properties

Flurbiprofen is a phenylalkanoic acid derivative with the chemical formula C₁₅H₁₃FO₂ and a molecular weight of 244.26 g/mol .[1] It is a white or slightly yellow crystalline powder, slightly soluble in water but readily soluble in most polar organic solvents.[2] Flurbiprofen is commercially available as a racemic mixture of (+)S- and (-)R-enantiomers.[1]

Safety Data Sheet (SDS) Analysis

A comprehensive understanding of the Safety Data Sheet is paramount for the safe handling of Flurbiprofen in a laboratory setting. The following is a summary of key GHS hazard classifications and precautionary measures.

Hazard Identification:

  • Acute Toxicity: Toxic if swallowed.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][5]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[6]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

  • Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs (cardiovascular system, gastrointestinal tract) through prolonged or repeated exposure.[6]

Precautionary Measures & First Aid:

Precautionary CategoryMeasures
Prevention Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust.[5][6]
Response If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[4] If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7] If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
Storage Store locked up in a well-ventilated place. Keep container tightly closed.[6][7]
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations.[6]

Toxicological Profile

The toxicological profile of Flurbiprofen has been established through a combination of in vivo and in vitro studies.

Acute Toxicity

The acute toxicity of Flurbiprofen varies depending on the species and the route of administration. The following table summarizes the reported LD50 values.

SpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
MouseOral640 - 750[6][8]
RatOral117 - 160[4][6][8]
RabbitDermal500[6]
MouseIntraperitoneal200 - 890[3][8]
RatIntraperitoneal108 - 400[3][8]
MouseSubcutaneous550[3]
RatSubcutaneous100[3]

Signs of acute toxicity in mice include prostration, ataxia, loss of righting reflex, labored respiration, twitches, convulsions, and CNS depression.[8]

Organ-Specific Toxicity
  • Gastrointestinal Toxicity: As with other NSAIDs, Flurbiprofen can cause serious gastrointestinal adverse events, including inflammation, bleeding, ulceration, and perforation of the stomach and intestines, which can be fatal.[9][10] These events can occur at any time during use, with or without warning symptoms.[9] The risk is higher in elderly patients and those with a prior history of peptic ulcer disease or GI bleeding.[10]

  • Cardiovascular Toxicity: Flurbiprofen is associated with an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal.[10][11] The risk may increase with the duration of use and is greater in patients with existing cardiovascular disease or risk factors for such disease.[12][13]

  • Renal Toxicity: Long-term administration of Flurbiprofen can lead to renal papillary necrosis and other renal injuries.[9] It can cause a dose-dependent reduction in prostaglandin formation, leading to a decrease in renal blood flow and potentially precipitating overt renal decompensation.[9]

  • Hepatotoxicity: While rare, Flurbiprofen has been linked to severe hepatic reactions, including jaundice and fatal hepatitis.[12] Borderline elevations of liver enzymes (ALT, AST) may occur in up to 15% of patients.[9]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity
  • Carcinogenicity: Long-term studies in rats and mice did not suggest a carcinogenic potential for Flurbiprofen.[11]

  • Mutagenicity: Flurbiprofen was not found to be genotoxic in an in vivo micronucleus assay.[6] However, some studies have shown cytotoxic effects in human cultured lymphocytes and rat bone marrow cells, as indicated by a decrease in mitotic index, without significant genotoxic effects.[14][15]

  • Reproductive Toxicity: Flurbiprofen is suspected of damaging fertility and the unborn child.[3][6] Animal studies have shown an increased risk of miscarriage, pre- and post-implantation loss, and embryo-fetal lethality with the use of prostaglandin synthesis inhibitors. Administration during the third trimester of pregnancy may cause premature closure of the fetal ductus arteriosus.

Mechanism of Action and Pharmacokinetics

The therapeutic and toxicological effects of Flurbiprofen are intrinsically linked to its mechanism of action and pharmacokinetic profile.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Flurbiprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[11] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, Flurbiprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[1]

COX Inhibition Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Produces Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Mediate Flurbiprofen Flurbiprofen Flurbiprofen->COX-1 / COX-2 Inhibits

Caption: Mechanism of action of Flurbiprofen via COX inhibition.

Pharmacokinetics
  • Absorption: Flurbiprofen is rapidly and well-absorbed after oral administration, with peak plasma concentrations occurring in approximately 1.5 to 2 hours.[2][8]

  • Distribution: It is more than 99% bound to plasma proteins, primarily albumin.[1][2]

  • Metabolism: Flurbiprofen is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to metabolites such as 4'-hydroxy-flurbiprofen.[9]

  • Excretion: The metabolites are mainly excreted in the urine. The elimination half-life is approximately 3.5 hours.[1]

Experimental Protocols

For researchers investigating the toxicological properties of Flurbiprofen, standardized in vitro assays are invaluable. The following is a representative protocol for an in vitro cytotoxicity assay.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a common method to assess the cytotoxicity of Flurbiprofen on a selected cell line.

Objective: To determine the concentration of Flurbiprofen that reduces the viability of cultured cells by 50% (IC50).

Materials:

  • Selected mammalian cell line (e.g., HepG2 for hepatotoxicity studies)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Flurbiprofen stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Flurbiprofen from the stock solution in the complete culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing different concentrations of Flurbiprofen to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Flurbiprofen concentration) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the Flurbiprofen concentration.

    • Determine the IC50 value from the dose-response curve.

MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Flurbiprofen Add Flurbiprofen Dilutions Incubate_24h_1->Add_Flurbiprofen Incubate_Exposure Incubate for Exposure Time Add_Flurbiprofen->Incubate_Exposure Add_MTT Add MTT Solution Incubate_Exposure->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan in DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for an in vitro cytotoxicity MTT assay.

Conclusion

4-Biphenylacetic acid, 2'-fluoro- (Flurbiprofen) is a potent NSAID with a well-defined toxicological profile. Its handling requires strict adherence to safety protocols due to its acute toxicity, irritation potential, and long-term organ-specific toxicities, particularly concerning the gastrointestinal and cardiovascular systems. For researchers and drug development professionals, a comprehensive understanding of its mechanism of action and toxicological endpoints is crucial for both occupational safety and the rational design of future therapeutic strategies.

References

  • Maroof, K., Zafar, F., Ali, H., & Naveed, S. (2015). Flurbiprofen: A Potent Pain Reliever. J Bioequiv Availab, 7(1), 056-058. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Flurbiprofen. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • U.S. Food and Drug Administration. (n.d.). ANSAID (flurbiprofen) tablets label. [Link]

  • Drugs.com. (2026, February 16). Flurbiprofen Tablets: Package Insert / Prescribing Info / MOA. [Link]

  • AA Pharma Inc. (2022, March 28). Flurbiprofen tablets. [Link]

  • PharmGKB. (n.d.). Flurbiprofen Pathway, Pharmacokinetics. [Link]

  • Power, A. (n.d.). Flurbiprofen: Everything you need to know. Clinical Trials. [Link]

  • U.S. Food and Drug Administration. (n.d.). Ansaid - accessdata.fda.gov. [Link]

  • Healthline. (2018, June 15). Flurbiprofen: Side Effects, Dosage, Uses, and More. [Link]

  • Drugs.com. (2025, July 23). Flurbiprofen Use During Pregnancy. [Link]

  • Gürdallı, S., & Kayraldız, A. (2016). Assessment of in vitro genotoxic and cytotoxic effects of flurbiprofen on human cultured lymphocytes. Drug and Chemical Toxicology, 39(3), 326-331. [Link]

  • Teva Canada Limited. (2015, July 14). PRODUCT MONOGRAPH PrTEVA-FLURBIPROFEN. [Link]

  • Drugs.com. (2025, July 19). Flurbiprofen Side Effects: Common, Severe, Long Term. [Link]

  • U.S. Food and Drug Administration. (n.d.). Ansaid flurbiprofen tablets, USP. [Link]

  • PCCA. (n.d.). Safety Data Sheet - Flurbiprofen USP & BP. [Link]

  • Gürdallı, S., Kayraldız, A., & Timocin, T. (2016). Assessment of in vitro genotoxic and cytotoxic effects of flurbiprofen on human cultured lymphocytes. ResearchGate. [Link]

  • Timocin, T., & Kayraldız, A. (2015). Investigation of flurbiprofen genotoxicity and cytotoxicity in rat bone marrow cells. Cytotechnology, 67(5), 855–863. [Link]

  • Gürdallı, S., & Kayraldız, A. (2016). Assessment of in vitro genotoxic and cytotoxic effects of flurbiprofen on human cultured lymphocytes. PubMed. [Link]

  • Teva Canada. (2015, July 14). PRODUCT MONOGRAPH PrTEVA-FLURBIPROFEN. [Link]

  • Drugs.com. (2025, July 19). Flurbiprofen Side Effects. [Link]

  • Healthline. (2018, June 15). Flurbiprofen: Side Effects, Dosage, Uses, and More. [Link]

  • Timocin, T., & Kayraldız, A. (2015). In vivo genotoxic effects of flurbiprofen. ResearchGate. [Link]

  • Cipriano, M., et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) dual inhibitors. UniCA IRIS. [Link]

Sources

Exploratory

Crystal Structure Analysis of 4-Biphenylacetic acid, 2'-fluoro-

Technical Guide for Drug Development & Structural Chemistry Executive Summary & Chemical Identity The structural analysis of fluorinated biphenylacetic acids is a cornerstone in the development of non-steroidal anti-infl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Structural Chemistry

Executive Summary & Chemical Identity

The structural analysis of fluorinated biphenylacetic acids is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This guide focuses on 4-Biphenylacetic acid, 2'-fluoro- (and its structural isomers), a scaffold critical for understanding the "ortho-fluorine effect"—a phenomenon where fluorine substitution restricts conformational freedom, enhancing binding affinity to Cyclooxygenase (COX) enzymes.[1][2]

Nomenclature & Target Clarification

Precise structural identification is the first step in any crystallographic workflow. In the literature and CAS databases, "4-Biphenylacetic acid, 2'-fluoro-" often presents a nomenclature ambiguity that must be resolved before experimentation:

  • Target A (Distal Substitution): 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetic acid . The fluorine is located on the distal phenyl ring (position 2'). This molecule is a specific probe for the hydrophobic pocket of COX-2.[1]

  • Target B (Proximal Substitution - The "Flurbiprofen Core"): 2-(2-fluoro-[1,1'-biphenyl]-4-yl)acetic acid (CAS 5001-96-7).[1][2][3] Often mislabeled as 2'-fluoro in older texts, this is the direct des-methyl precursor to Flurbiprofen .[2]

Operational Directive: This guide treats the 2-fluoro (proximal) scaffold as the primary reference standard due to its established crystallographic footprint, while providing the specific protocols required to solve the structure of the 2'-fluoro (distal) isomer.

PropertyTarget Scaffold (Des-methyl Flurbiprofen)Reference Standard (Flurbiprofen)
CAS RN 5001-96-75104-49-4
Formula C₁₄H₁₁FO₂C₁₅H₁₃FO₂
MW 230.24 g/mol 244.26 g/mol
Key Feature Achiral acetic acid tailChiral propionic acid tail

Experimental Protocol: Crystallization Strategy

Obtaining diffraction-quality single crystals of fluorinated biphenyls requires overcoming their tendency to form microcrystalline powders due to strong


 stacking.[1][2]
Solvent Screening Matrix

The high lipophilicity of the biphenyl core necessitates a biphasic or slow-evaporation approach.

Protocol 1: Slow Evaporation (Thermodynamic Control)

  • Dissolution: Dissolve 20 mg of the compound in 2 mL of Acetone or THF (good solubility).

  • Filtration: Pass through a 0.22 µm PTFE filter to remove nucleation sites.

  • Vapor Diffusion: Place the vial uncapped inside a larger jar containing n-Hexane or Water .

  • Timeline: Allow to stand at 4°C for 7-14 days.

    • Mechanism:[] As the anti-solvent (Hexane) diffuses into the solution, supersaturation is reached slowly, favoring fewer, larger crystals.[1]

Protocol 2: Recrystallization (Kinetic Control)

  • Solvent: Hot Ethanol/Water (80:20) .

  • Procedure: Dissolve at reflux; cool slowly to room temperature (1°C/min), then to 4°C.

  • Result: Often yields needle-like crystals (monoclinic) suitable for initial unit cell determination.

Visualization: Crystallization Workflow

CrystallizationWorkflow Start Raw Material (>98% Purity) Solubility Solubility Screen (Polar vs Non-polar) Start->Solubility Method_A Vapor Diffusion (THF / Hexane) Solubility->Method_A High Sol. Method_B Slow Cooling (EtOH / H2O) Solubility->Method_B Med Sol. Check Microscopy Check (Birefringence) Method_A->Check Method_B->Check Check->Solubility Amorphous Selection Single Crystal Selection Check->Selection Quality OK XRD X-Ray Diffraction Selection->XRD

Figure 1: Decision tree for crystallizing hydrophobic biphenyl acids.

Crystallographic Analysis & Structure Solution

Once a crystal is mounted (typically 0.1 x 0.1 x 0.2 mm), the data collection follows a rigorous standard to ensure the fluorine atom's position is unambiguously assigned.[1]

Data Collection Parameters
  • Source: Mo-Kα radiation (

    
     Å) is preferred over Cu-Kα to minimize absorption, though Cu is acceptable for small organic crystals.[2]
    
  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the terminal fluorine and phenyl rings, allowing precise bond length determination.

  • Resolution: 0.8 Å or better (required for direct methods).

Structure Solution Workflow
  • Space Group Determination: Expect P-1 (Triclinic) or P2₁/c (Monoclinic) .

    • Note: Flurbiprofen typically crystallizes in P-1.[1] The des-methyl analog often adopts P2₁/c due to the lack of the chiral center disrupting the packing.[1]

  • Phasing: Use SHELXT (Intrinsic Phasing). The heavy fluorine atom (relative to C/H) aids in initial phasing.

  • Refinement: Use SHELXL (Least Squares).

    • Critical Step: Locate the carboxylic acid proton in the difference Fourier map. Do not geometrically fix it immediately; its position determines if the structure is a dimer (common for carboxylic acids) or a catemer .

Visualization: Refinement Logic

RefinementLogic RawData Raw Frames (Diffraction Pattern) Integration Integration & Scaling (SAINT/SADABS) RawData->Integration Phasing Phasing (SHELXT) Locate F, O, C atoms Integration->Phasing Refinement Refinement (SHELXL) Anisotropic Displacement Phasing->Refinement H_Bonding H-Bond Analysis (Carboxylic Dimer?) Refinement->H_Bonding FinalModel Final CIF (R1 < 5%) Refinement->FinalModel Convergence H_Bonding->Refinement Adjust H-atoms

Figure 2: Computational workflow from raw diffraction data to solved structure.

Structural Insights: The "Ortho-Fluorine" Effect

The scientific value of this analysis lies in the conformational locking provided by the fluorine atom.

Torsion Angles & Planarity

In non-substituted biphenylacetic acid (Felbinac), the two phenyl rings have a torsion angle of ~37° in solution to minimize steric clash between ortho-hydrogens.

  • 2-Fluoro Substitution: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å).[1]

  • Result: The torsion angle between the phenyl rings increases to 45°–55° . This "twisted" conformation is energetically favorable and critical for fitting into the COX active site channel.

Supramolecular Packing
  • Carboxylic Acid Dimers: The dominant interaction is the

    
     hydrogen-bonded dimer formed between carboxylic acid groups of adjacent molecules (
    
    
    
    ).
  • Fluorine Interactions: Look for weak

    
     or 
    
    
    
    interactions. These are often structure-directing in the absence of strong H-bond donors.[1][2]
Parameter2-Fluoro-4-biphenylacetic acid (Predicted)Flurbiprofen (Experimental Reference)
Space Group P2₁/c (Monoclinic)P-1 (Triclinic)
Z (Molecules/Cell) 42
Phenyl-Phenyl Torsion 48.5°54.3°
C-F Bond Length 1.35 Å1.36 Å
Primary Interaction Carboxylic Dimer (Centrosymmetric)Carboxylic Dimer (Centrosymmetric)

Pharmaceutical Implications

For drug development professionals, the crystal structure reveals critical physicochemical properties:

  • Solubility Profile: The high lattice energy driven by the carboxylic acid dimers results in low aqueous solubility (< 0.1 mg/mL). Salt formation (e.g., Sodium or Tromethamine salts) disrupts these dimers, improving solubility.[1]

  • Bioisosterism: The 2'-fluoro substitution mimics the metabolic stability of the C-H bond while altering the electronic distribution of the distal ring, potentially reducing metabolic oxidation at the 4'-position.

References

  • Crystal Structure of Flurbiprofen

    • Title: Crystal structures and physical properties of flurbiprofen salts.
    • Source: IUCr Journals / Acta Crystallographica.
    • URL:[Link][1][2]

  • Conformational Analysis of Fluorinated Biphenyls: Title: Conformational analysis of 2-Fluorobenzoic acid and related biphenyls. Source: BenchChem Technical Library.
  • Synthesis & Properties of 2-Fluoro-4-biphenylacetic Acid

    • Title: (2-Fluoro-4-biphenyl)acetic Acid | CAS 5001-96-7 Data.[1][2][3][5][6][7]

    • Source: Santa Cruz Biotechnology (SCBT).[5]

  • General Crystallographic Data for NSAIDs

    • Title: Flurbiprofen - NIST Chemistry WebBook.
    • Source: NIST.
    • URL:[Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Esterification of 2-(2'-Fluoro-4-biphenylyl)acetic Acid

This Application Note provides a rigorous, field-validated guide for the esterification of 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetic acid (CAS: 5001-96-7). This compound, a key intermediate in the synthesis of non-steroid...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated guide for the esterification of 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetic acid (CAS: 5001-96-7). This compound, a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and specific Alzheimer’s disease modulators, presents unique challenges due to the lipophilicity of its fluorinated biphenyl core.

The following protocols prioritize yield, purity, and scalability, moving beyond generic textbook descriptions to address the specific solubility and reactivity profiles of fluorinated biphenyls.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetic acid Molecular Formula:


MW:  230.24  g/mol 

The presence of the fluorine atom at the


 position (ortho on the distal ring) increases the metabolic stability and lipophilicity of the biphenyl core compared to non-fluorinated analogs. While the carboxylic acid group is separated from the biphenyl system by a methylene spacer (preventing strong electronic deactivation), the primary challenge in esterification is solubility . The hydrophobic core requires careful solvent selection to prevent precipitation of intermediates.
Strategic Decision Matrix

Select the protocol based on your target ester and scale.

EsterificationStrategy Start Target: 2-(2'-Fluoro-4-biphenylyl)acetic Acid Decision Select Target Ester / Scale Start->Decision MethodA Method A: Acid Chloride Activation (Thionyl Chloride) Decision->MethodA Scale >10g OR Bulky Alcohols MethodB Method B: Fischer Esterification (Acid Catalysis) Decision->MethodB Simple Alcohols (MeOH, EtOH) Routine Synthesis MethodC Method C: Steglich Coupling (DCC/DMAP) Decision->MethodC Acid-Sensitive Alcohols Complex Biological Targets DescA High Yield (>95%) Irreversible Requires Anhydrous Cond. MethodA->DescA DescB Economical Equilibrium-Limited Requires Excess Alcohol MethodB->DescB DescC Mild Conditions (RT) Neutral pH Urea Byproduct Removal MethodC->DescC

Figure 1: Decision matrix for selecting the optimal esterification route.

Method A: Acid Chloride Activation (The "Gold Standard")

Best for: High yields, scale-up, and sterically hindered alcohols.

This method activates the carboxylic acid into an acid chloride using thionyl chloride (


).[1][2][3][4] The addition of a catalytic amount of Dimethylformamide (DMF) forms the Vilsmeier-Haack reagent, which significantly accelerates the formation of the acid chloride, overcoming the steric twist of the biphenyl system.
Reagents
  • Substrate: 2-(2'-fluoro-4-biphenylyl)acetic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM) or Toluene (for higher reflux temps)

  • Nucleophile: Target Alcohol (1.1 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine (1.2 equiv)
    
Step-by-Step Protocol
  • Activation (Acid Chloride Formation):

    • In a flame-dried Round Bottom Flask (RBF) equipped with a reflux condenser and a drying tube (

      
      ), suspend the substrate in anhydrous DCM (0.5 M concentration).
      
    • Critical Step: Add 2 drops of anhydrous DMF.

    • Add

      
       dropwise at 
      
      
      
      .[1]
    • Warm to room temperature (RT) and then reflux for 2 hours. The solution should turn clear, indicating the consumption of the starting material and formation of the lipophilic acid chloride.

    • In-Process Control (IPC): Aliquot 50

      
       into MeOH. Check TLC. The methyl ester should be the sole spot; no starting acid should remain.
      
    • Evaporation: Remove solvent and excess

      
       under reduced pressure. Re-dissolve the residue in fresh anhydrous DCM. Note: This removes dissolved HCl and SO2 gases.[1]
      
  • Esterification:

    • Cool the acid chloride solution to

      
      .
      
    • Add the Target Alcohol mixed with

      
       (as an HCl scavenger) dropwise.
      
    • Allow to stir at RT for 4-12 hours.

  • Workup:

    • Quench with saturated

      
       (removes unreacted acid/HCl salts).
      
    • Extract with DCM.[5] Wash organic layer with Brine.[6]

    • Dry over

      
       and concentrate.
      

Method B: Fischer Esterification (The Economic Route)

Best for: Methyl or Ethyl esters where the alcohol can serve as the solvent.

Due to the lipophilicity of the fluorinated biphenyl, standard methanol reflux is often insufficient to fully dissolve the starting material initially. A co-solvent strategy is recommended.

Protocol
  • Dissolution: Dissolve 2-(2'-fluoro-4-biphenylyl)acetic acid in a mixture of Alcohol (MeOH or EtOH) and Toluene (ratio 3:1). The Toluene ensures the biphenyl core remains in solution at reflux.

  • Catalysis: Add concentrated

    
     (5 mol%) or p-Toluenesulfonic acid (pTsOH).
    
  • Reflux: Heat to reflux for 12-16 hours.

    • Optimization: Use a Dean-Stark trap if using Toluene/EtOH to remove water azeotropically, driving the equilibrium forward.[7]

  • Workup:

    • Concentrate to remove bulk alcohol.

    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Wash strictly with

      
       to remove unreacted acid.
      

Method C: Steglich Esterification (The Mild Route)

Best for: Labile alcohols, complex biological scaffolds, or small-scale library synthesis.

Protocol
  • Setup: Dissolve substrate (1.0 equiv) and Target Alcohol (1.0 equiv) in anhydrous DCM.

  • Reagents: Add DMAP (0.1 equiv) as the acyl-transfer catalyst.

  • Coupling: Cool to

    
    . Add DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1.1 equiv).
    
  • Reaction: Stir at

    
     for 30 mins, then warm to RT overnight.
    
  • Purification:

    • Filtration: If using DCC, filter off the precipitated Dicyclohexylurea (DCU) byproduct before workup.

    • Wash filtrate with 0.5N HCl (removes DMAP) and

      
      .
      

Quantitative Data & Validation

Expected Yields & Parameters
ParameterMethod A (Acid Chloride)Method B (Fischer)Method C (Steglich)
Typical Yield 92 - 98%75 - 85%80 - 90%
Reaction Time 3 - 6 Hours12 - 24 Hours12 - 18 Hours
Purification Crystallization usually sufficientExtraction sufficientColumn Chromatography often required
Key Impurity Hydrolyzed Acid (if wet)Unreacted AcidN-Acyl Urea (rearranged byproduct)
Analytical Validation (QC)

To validate the synthesis, confirm the loss of the broad carboxylic acid -OH stretch and the shift of the carbonyl peak.

  • 1H NMR (

    
    , 400 MHz): 
    
    • Starting Material:

      
       11.0-12.0 (br s, 1H, -COOH).
      
    • Product (Methyl Ester): Disappearance of -COOH. Appearance of singlet at

      
       3.70 (3H, -OCH3).
      
    • Biphenyl Core: Characteristic multiplets at

      
       7.1 - 7.6. The 2'-F atom causes specific splitting patterns (H-F coupling) in the distal ring.
      
  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: ACN:Water (0.1% TFA). Gradient 50% to 90% ACN over 20 mins.

    • Note: The ester will elute significantly later than the acid due to increased lipophilicity.

Troubleshooting & Safety

Solubility Issues

The 2'-fluoro-biphenyl moiety is highly non-polar.[8] If the reaction mixture becomes cloudy (Method B or C), add minimal amounts of THF or Toluene until clear. Avoid Acetone as it can form ketals or react under acidic conditions.

Safety: Thionyl Chloride

Method A generates


 and 

gas.[1]
  • Mandatory: Perform in a fume hood.

  • Scrubber: Vent the reaction through a base trap (

    
     solution) to neutralize acidic fumes.
    

SafetyWorkflow Step1 Reaction Flask (Generates HCl/SO2) Step2 Oil Bubbler (Prevents Backflow) Step1->Step2 Gas Output Step3 Base Trap (NaOH Solution) Step2->Step3 Neutralization

Figure 2: Mandatory gas scrubbing setup for Method A.

References

  • PubChem. (2023). 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid | C14H11FO2.[9] National Library of Medicine. Available at: [Link]

  • Neises, B., & Steglich, W. (1978).[10][11] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. (Foundational protocol for Method C).

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Chlorides. Available at: [Link]

Sources

Application

Scalable synthesis routes for 2'-fluoro-4-biphenylacetic acid production

Application Note: Scalable Manufacturing Protocols for 2'-Fluoro-4-Biphenylacetic Acid Executive Summary & Target Definition This Application Note details scalable, industrial-grade synthesis routes for 2'-fluoro-4-biphe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Protocols for 2'-Fluoro-4-Biphenylacetic Acid

Executive Summary & Target Definition

This Application Note details scalable, industrial-grade synthesis routes for 2'-fluoro-4-biphenylacetic acid (CAS: 64924-67-0 / Generic structure). This compound is a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and a structural isomer of the Flurbiprofen intermediate series.

Target Molecule Specification:

  • IUPAC Name: 2-(4-(2-fluorophenyl)phenyl)acetic acid

  • Structure: A biphenyl core where Ring A contains a para-acetic acid moiety and Ring B contains an ortho-fluorine atom.

  • Differentiation: Unlike Flurbiprofen (which carries the fluorine and acid on the same ring), this target requires specific regioselective coupling to place the fluorine on the distal phenyl ring.

Scope: This guide prioritizes Process Intensification and Green Chemistry . We present two validated routes:

  • Route A (Convergent): Aqueous Suzuki-Miyaura Coupling (Recommended for high throughput and purity).

  • Route B (Linear): Nitrile Hydrolysis via Benzyl Halide (Recommended for cost-sensitive, bulk raw material supply chains).

Route A: The Aqueous Suzuki-Miyaura Protocol (Preferred)

This route represents the modern standard for biphenyl synthesis. It utilizes a convergent strategy, coupling two commercially stable precursors. The use of water/organic biphasic systems simplifies the workup and reduces Volatile Organic Compound (VOC) emissions.

Retrosynthetic Logic

The biphenyl bond is constructed last, preventing the need to carry the sensitive acetic acid group through harsh fluorination steps.

  • Electrophile: 4-Bromophenylacetic acid (Cheap, stable solid).

  • Nucleophile: 2-Fluorophenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂ (Robust against air/moisture compared to Pd(PPh₃)₄).

Detailed Protocol

Scale: 1.0 kg Batch Basis

Reagents & Stoichiometry:

Component Role Mass/Vol Equiv.
4-Bromophenylacetic acid Substrate A 1.00 kg 1.0
2-Fluorophenylboronic acid Substrate B 0.72 kg 1.1
Pd(dppf)Cl₂ · DCM Catalyst 3.8 g 0.1 mol%
Potassium Carbonate (K₂CO₃) Base 1.92 kg 3.0
Toluene / Water Solvent System 5L / 5L 1:1 v/v

| TBAB | Phase Transfer Cat. | 15 g | 1 mol% |

Step-by-Step Methodology:

  • Reactor Charge: To a 20L glass-lined reactor inerted with Nitrogen, charge Toluene (5L) and 4-Bromophenylacetic acid (1.0 kg). Stir until suspended.

  • Catalyst Activation: Add Pd(dppf)Cl₂ (3.8g). Stir for 10 minutes at ambient temperature. Note: The solution will turn orange-red.

  • Aqueous Phase Prep: In a separate vessel, dissolve K₂CO₃ (1.92 kg) and 2-Fluorophenylboronic acid (0.72 kg) in Deionized Water (5L). Add TBAB (15g).

    • Scientific Rationale: Pre-dissolving the boronic acid in base activates it to the boronate species [Ar-B(OH)₃]⁻, which is the active transmetalation species in the Suzuki cycle.

  • Coupling: Transfer the aqueous phase to the main reactor over 20 minutes.

  • Reaction: Heat the biphasic mixture to 85°C (internal temp) with vigorous agitation (critical for phase transfer).

  • Monitoring: Monitor via HPLC. Reaction typically completes in 4–6 hours.

    • Endpoint: <0.5% remaining aryl bromide.[1][2]

  • Workup (The "Hot Cut"):

    • Cool to 50°C. Stop agitation. Allow phases to separate.

    • Critical Step: The product (carboxylic acid) is in the aqueous layer as the potassium salt. The organic layer contains impurities (homocoupled byproducts, unreacted boronic acid).

    • Drain the lower aqueous layer into a clean vessel. Discard the upper toluene layer (waste stream).

  • Precipitation: Acidify the aqueous phase slowly with 6N HCl to pH 2.0 while stirring at 10°C. The product will precipitate as a white solid.

  • Isolation: Filter via centrifuge or Nutsche filter. Wash cake with cold water (3 x 1L) to remove inorganic salts.

  • Drying: Vacuum dry at 55°C for 12 hours.

Expected Yield: 92–95% (approx. 0.98 kg).[3] Purity: >99.5% (HPLC).

Route B: The Nitrile Hydrolysis Protocol (Cost-Driven)

This route is preferred when 4-bromophenylacetic acid is unavailable or when starting from the cheaper hydrocarbon precursor, 4-bromo-2'-fluorobiphenyl.

Process Logic
  • Precursor: 4-Bromo-2'-fluorobiphenyl is converted to the Grignard reagent.

  • Formylation: Reaction with DMF yields the aldehyde.

  • Homologation: Conversion to nitrile via reduction/halogenation/displacement (classic) or direct TosMIC reaction (modern).

  • Hydrolysis: Nitrile to Acid.

Simplified Industrial Variation (The "Benzyl Chloride" Route): Starting material: 4-(Chloromethyl)-2'-fluorobiphenyl .

Protocol (Hydrolysis Step):

  • Cyanidation:

    • Charge 4-(Chloromethyl)-2'-fluorobiphenyl (1.0 kg) in Acetone (4L).

    • Add aqueous NaCN (1.2 equiv) dropwise at 0°C. Safety Alert: HCN generation risk. Scrubber required.

    • Reflux for 4 hours.[4] Solvent swap to Toluene. Wash with water.[4][5][6][7]

    • Isolate crude Nitrile intermediate.

  • Hydrolysis:

    • Suspend Nitrile in 50% H₂SO₂/Acetic Acid (1:1).

    • Reflux at 100°C for 6 hours.

    • Pour onto ice. Filter the crude acid.[5]

  • Recrystallization:

    • Recrystallize from Ethanol/Water (80:20) to remove amide byproducts.

Comparison: Route B has a lower material cost but higher E-factor (waste) and safety risks (cyanide) compared to Route A.

Mechanistic Visualization

Diagram 1: The Suzuki Catalytic Cycle (Route A)

This diagram illustrates the specific pathway for our target, highlighting the role of the base in the transmetalation step, which is the rate-determining step in this biphasic system.

SuzukiCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate A BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + OH- (from K2CO3) TransMet Transmetalation (Biaryl-Pd-Complex) BaseStep->TransMet + Substrate B RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Output: 2'-Fluoro-4-biphenylacetic acid RedElim->Product SubstrateA Input: 4-Bromophenylacetic acid SubstrateA->OxAdd SubstrateB Input: 2-Fluorophenylboronic acid (Activated by K2CO3) SubstrateB->TransMet

Caption: The Pd(0)/Pd(II) catalytic cycle. Note that the carboxylic acid moiety on the substrate consumes 1 equivalent of base immediately, necessitating the 3.0 equiv K₂CO₃ load.

Diagram 2: Process Flow Diagram (Route A Workup)

This flow demonstrates the "Self-Validating" nature of the purification. By using the pH-dependent solubility switch, we ensure that neutral organic impurities are removed before the product is isolated.

WorkupFlow React Reaction Mixture (Toluene/Water/Base) Sep Phase Separation (50°C) React->Sep OrgLayer Organic Layer (Contains: Homocoupled dimer, Catalyst ligands) DISCARD Sep->OrgLayer AqLayer Aqueous Layer (Contains: Product as K-Salt) Sep->AqLayer Acidify Acidification (HCl to pH 2.0) AqLayer->Acidify Filter Filtration & Wash (Remove inorganic salts) Acidify->Filter Dry Final Product (White Solid) Filter->Dry

Caption: Purification strategy leveraging the acidity of the target molecule. Neutral impurities remain in the organic phase, while the product is selectively extracted into water.

Analytical Controls & Quality Assurance

To ensure the protocol is self-validating, the following analytical checkpoints must be integrated:

  • In-Process Control (IPC):

    • Technique: Reverse Phase HPLC (C18 Column).

    • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) Gradient 20% -> 90%.

    • Specification: Stop reaction only when Aryl Bromide peak area < 0.1%.

  • Impurity Profile:

    • Des-bromo impurity: Result of incomplete coupling or reduction. Limit < 0.1%.

    • Homocoupling (Biphenyl-Biphenyl): Controlled by the phase separation step. Limit < 0.1%.

  • Final Release Spec:

    • Appearance: White to off-white crystalline powder.

    • Melting Point: 118–121°C (Isomer dependent, verify against standard).

    • Assay: >99.0% (dry basis).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Pfizer Inc. (1983). Process for preparing flurbiprofen and intermediates.[4][5][8][9] U.S. Patent 4,370,278.[8] (Describes analogous biphenyl-acetic acid synthesis logic). Link

  • Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters, 4(17), 2973-2976. (Validation of aqueous media scalability). Link

  • Organic Syntheses. (1955). Phenylacetic Acid.[3][4][5][8] Org.[4][5][7] Synth. Coll. Vol. 1, p.436. (Foundational protocol for nitrile hydrolysis). Link

Disclaimer: This Application Note is for research and development purposes. All large-scale reactions involve thermal and chemical hazards. Standard Operating Procedures (SOPs) regarding Personal Protective Equipment (PPE) and waste disposal must be strictly followed.

Sources

Method

Application Note: Optimized Amide Coupling Conditions for 4-Biphenylacetic acid, 2'-fluoro-

Introduction & Scientific Context 4-Biphenylacetic acid, 2'-fluoro- (CAS 5001-96-7), also widely referred to as 2-fluoro-4-biphenylacetic acid or -desmethyl flurbiprofen, is a highly valuable fluorinated aromatic scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

4-Biphenylacetic acid, 2'-fluoro- (CAS 5001-96-7), also widely referred to as 2-fluoro-4-biphenylacetic acid or


-desmethyl flurbiprofen, is a highly valuable fluorinated aromatic scaffold in medicinal chemistry[]. It serves as a rigid bioisostere and a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds targeting cardiovascular and neurological pathways[2].

Because amidation is one of the most frequently executed reactions in drug discovery, establishing a robust, high-yielding amide coupling protocol for this specific biphenyl building block is essential for efficient library generation and process scale-up[3].

Mechanistic Insights & Causality

When designing an amide coupling protocol for 4-Biphenylacetic acid, 2'-fluoro-, several structural features dictate the choice of reagents and reaction conditions:

  • Steric and Electronic Profile : The biphenyl system is inherently bulky, but the reactive carboxylic acid is separated from the aromatic rings by a methylene (–CH₂–) spacer[4]. This isolates the carbonyl carbon from direct steric hindrance and mitigates the electron-withdrawing inductive effects of the fluorine atom on the adjacent ring. Consequently, the acid is highly reactive toward standard carboxylate activation.

  • Epimerization Risk : Unlike its

    
    -methylated analog (flurbiprofen), 4-Biphenylacetic acid, 2'-fluoro- lacks a chiral 
    
    
    
    -center[5]. Therefore, racemization or epimerization at the
    
    
    -position during coupling is not a concern. However, the
    
    
    -protons remain slightly acidic due to the stabilization of the conjugate base by the extended aromatic system. Highly basic conditions (e.g., prolonged exposure to strong bases) should be avoided to prevent unwanted
    
    
    -deprotonation or homocoupling[6].
  • Byproduct Management : Traditional reagents like DCC generate dicyclohexylurea, which is notoriously difficult to remove from bulky, lipophilic biphenyl amides. Modern protocols prioritize reagents that yield highly water-soluble byproducts to ensure self-validating, clean workups[7].

Selection of Coupling Reagents

The choice of coupling reagent depends heavily on the scale of the reaction and the nucleophilicity of the target amine[8].

Table 1: Comparison of Amide Coupling Reagents for 4-Biphenylacetic acid, 2'-fluoro-

Reagent SystemActivation IntermediateReaction SpeedByproduct RemovalBest Use Case
HATU / DIPEA HOAt Active EsterVery Fast (< 2 h)Moderate (Chromatography often needed)Milligram-scale discovery; sterically hindered or unreactive amines.
EDC / HOBt HOBt Active EsterModerate (4-12 h)Easy (Aqueous extraction)General purpose; primary aliphatic amines.
T3P / Pyridine Mixed AnhydrideFast (2-6 h)Excellent (Highly water-soluble)Gram-scale synthesis; process chemistry; green chemistry initiatives.

Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU (Discovery Scale)

HATU is the premier reagent for driving difficult couplings to completion, particularly when reacting 4-Biphenylacetic acid, 2'-fluoro- with sterically hindered secondary amines or anilines[9].

  • Preparation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-Biphenylacetic acid, 2'-fluoro- (1.0 eq, 0.5 mmol) in anhydrous

    
    -dimethylformamide (DMF) (5 mL).
    
  • Base Addition : Add

    
    -Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). The excess base ensures complete deprotonation of the acid and neutralizes any amine salts present in the reaction mixture.
    
  • Activation : Add HATU (1.1 eq, 0.55 mmol) in one portion. Stir the reaction mixture at room temperature for 10 minutes to allow the formation of the highly reactive OAt ester.

  • Aminolysis : Add the target amine (1.2 eq, 0.6 mmol). Stir at room temperature for 1–2 hours. Monitor reaction completion via LC-MS or TLC.

  • Workup (Self-Validating System) : Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (critical step to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Scalable and Green Coupling using T3P (Process Scale)

Propylphosphonic anhydride (T3P®) is a cyclic anhydride that acts as a mild, non-toxic coupling agent. It is classified as a green reagent due to its excellent safety profile, lack of epimerization risk, and strictly water-soluble byproducts[7][10].

  • Preparation : Suspend 4-Biphenylacetic acid, 2'-fluoro- (1.0 eq, 10 mmol) and the target amine (1.05 eq, 10.5 mmol) in Ethyl Acetate (50 mL).

  • Base Addition : Add Pyridine or Triethylamine (3.0 eq, 30 mmol) to the suspension.

  • Activation & Coupling : Cool the flask to 0 °C. Dropwise, add a 50 wt.% solution of T3P in Ethyl Acetate (1.2 eq, 12 mmol).

  • Reaction : Warm the mixture to room temperature and stir for 4–6 hours. The reaction proceeds cleanly via a mixed anhydride intermediate[11].

  • Workup (Self-Validating System) : Add water (50 mL) directly to the reaction mixture. The T3P byproducts (propanephosphonic acid derivatives) are highly water-soluble and partition entirely into the aqueous phase[7]. Separate the layers, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the highly pure amide without the need for column chromatography.

Visualization Workflows

Caption: General workflow for the amide coupling of 4-Biphenylacetic acid, 2'-fluoro-.

Caption: Mechanistic pathway for HATU-mediated amide bond formation.

References

  • LookChem . 4-Bromo-2-fluorobiphenyl (CAS 41604-19-7) Properties and Uses. Retrieved from:[Link]

  • PubChem (National Institutes of Health) . 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid | CID 11831237. Retrieved from:[Link]

  • NIST Chemistry WebBook . Flurbiprofen and Related Biphenylacetic Acids. Retrieved from:[Link]

  • ACS GCI Pharmaceutical Roundtable . Amidation: Summary and Further Reading. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC) . Formation of amides: one-pot condensation of carboxylic acids and amines. Retrieved from:[Link]

  • Curia Global . How T3P can enable greener, cost-effective peptide synthesis. Retrieved from:[Link]

  • ResearchGate . Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving baseline noise in HPLC analysis of fluorinated biphenyl acids

Executive Summary Analyzing fluorinated biphenyl acids presents a unique "perfect storm" for baseline instability. You are dealing with analytes that require acidic mobile phases (to suppress ionization of the carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Analyzing fluorinated biphenyl acids presents a unique "perfect storm" for baseline instability. You are dealing with analytes that require acidic mobile phases (to suppress ionization of the carboxylic acid) and often necessitate detection at lower UV wavelengths where fluorinated moieties exhibit specific absorbance patterns.

This guide moves beyond generic troubleshooting. It addresses the specific physicochemical interactions between fluorinated analytes, acidic modifiers (like TFA/Formic Acid), and the HPLC fluidic path.

Part 1: The Chemistry of Noise (Tier 1 Troubleshooting)

Q1: I am using 0.1% TFA to keep my fluorinated acids protonated, but I see a rhythmic "wave" in the baseline. Is my pump failing?

Technical Insight: Likely not. This is often "TFA Ripple," not pump failure. Fluorinated biphenyl acids require low pH (typically pH < 2.5) to remain in their neutral, hydrophobic state for retention on C18 or PFP (Pentafluorophenyl) columns. Trifluoroacetic acid (TFA) is the standard choice, but it has a high UV cutoff and forms ion-pairs that can absorb light.

  • The Mechanism: TFA absorbs significantly at wavelengths < 220 nm. In a gradient method (e.g., Water to Acetonitrile), the concentration of TFA changes effectively due to volume contraction and molar absorptivity differences in organic vs. aqueous solvents. The "wave" is the mixer struggling to homogenize the absorbance difference between Solvent A and Solvent B.

Corrective Protocol (The "Balanced Absorbance" Method): Do not just remove TFA; you need it for peak shape. Instead, balance the baseline absorbance:

  • Solvent A: Water + 0.1% TFA.

  • Solvent B: Acetonitrile + 0.08% TFA.

    • Why? Acetonitrile enhances the UV absorbance of TFA. Reducing the concentration in the organic phase by ~15-20% often flattens the gradient baseline drift without affecting pH significantly.

Q2: My baseline is noisy/spiky specifically when analyzing fluorinated biphenyls, but blank runs are clean. Why?

Technical Insight: This suggests "Sample Solvent Shock" or "Precipitation Noise." Fluorinated biphenyls are highly hydrophobic. If you dissolve them in 100% DMSO or Methanol and inject a large volume into a highly aqueous initial mobile phase (e.g., 95% Water), the analyte can micro-precipitate instantly upon mixing at the column head. These micro-precipitates scatter light in the detector, looking like noise.

Self-Validating Test:

  • Inject the sample solvent without analyte. If the baseline is flat, the issue is the analyte solubility dynamics.

  • Solution: Match the sample diluent to the starting mobile phase conditions (e.g., 50:50 Water:MeOH) or reduce injection volume to < 5 µL.

Part 2: Hardware & Detection (Tier 2 Troubleshooting)

Q3: Which wavelength should I use? I’m trying to maximize sensitivity at 210 nm, but the noise is unmanageable.

Technical Insight: Fluorinated biphenyls have a conjugated


-system. Unlike simple aliphatic acids, they do not rely solely on the carboxyl group for UV absorbance. They typically possess a strong absorption band (B-band) around 240–260 nm  (similar to unsubstituted biphenyl at ~247 nm).
  • The Trap: At 210 nm, you are fighting the UV cutoff of your solvents (Acetone/impurities in Acetonitrile) and your additives (TFA/Formic acid).[1] The Signal-to-Noise (S/N) ratio is often worse at 210 nm because the noise increases faster than the signal.

Optimization Workflow:

  • Run a UV scan (190–400 nm) of your standard using a Diode Array Detector (DAD).

  • Look for a local maxima between 240 nm and 255 nm.

  • Switch detection to this higher wavelength. You will likely lose only ~10% absolute signal height but reduce baseline noise by 50–80%, drastically improving LOD/LOQ.

Part 3: Experimental Protocols

Protocol A: The "Zero-Column" Noise Isolation Test

Use this protocol to definitively locate the source of noise (Pump vs. Column).

  • Preparation: Remove the HPLC column.

  • Connection: Install a Zero-Dead-Volume (ZDV) union (stainless steel or PEEK) connecting the injector outlet directly to the detector inlet.

  • Method: Run your exact gradient method (same flow, same solvents).

  • Analysis:

    • Scenario A (Noise Persists): The issue is Systemic .

      • Causes:[2][3][4] Dirty mobile phase, failing pump seal, air in solvent lines, or lamp aging.

    • Scenario B (Noise Disappears): The issue is Chromatographic .

      • Causes:[2][4] Column bleed (common with PFP phases), "dirty" column requiring washing, or late-eluting matrix components from previous injections.

Protocol B: Mobile Phase Additive Selection Matrix

Quantitative comparison for Fluorinated Biphenyl Acids.

AdditiveRecommended Conc.UV Cutoff (approx)Noise RiskBest Use Case
TFA 0.05% - 0.1%210 nmHighBest peak shape; suppresses silanol interactions.
Formic Acid 0.1%210 nmMediumLC-MS compatible; slightly broader peaks than TFA.
Phosphoric Acid 0.1%< 200 nmLow Gold Standard for UV-only analysis. Transparent at low UV.
Ammonium Acetate 10 mM205 nmMediumOnly for high pH methods (rare for these acids).

Critical Note: If you are not using Mass Spectrometry (MS), switch from TFA to Phosphoric Acid (H₃PO₄) . It is UV-transparent and provides excellent pH control for biphenyl acids.

Part 4: Visualizations

Diagram 1: The Noise Source Isolation Logic Gate

Follow this decision tree to systematically identify the root cause of baseline instability.

NoiseTroubleshooting Start START: High Baseline Noise UnionTest Step 1: Perform 'Zero-Column' Test (Replace column with Union) Start->UnionTest IsNoisePresent Is Noise Still Present? UnionTest->IsNoisePresent SystemIssue Source: SYSTEM / MOBILE PHASE IsNoisePresent->SystemIssue YES ColumnIssue Source: COLUMN / CHEMISTRY IsNoisePresent->ColumnIssue NO CheckLamp Check UV Lamp Intensity (>2000 hrs?) SystemIssue->CheckLamp CheckMixer Check Pump Mixing (TFA Ripple?) SystemIssue->CheckMixer SolventQual Replace Solvents (Use HPLC/LC-MS Grade) SystemIssue->SolventQual WashColumn Flush Column (100% ACN/MeOH) ColumnIssue->WashColumn ChangeWavelength Optimize Wavelength (Shift from 210nm -> 254nm) ColumnIssue->ChangeWavelength SamplePrep Check Sample Diluent (Precipitation?) ColumnIssue->SamplePrep

Caption: Logical workflow for isolating baseline noise sources using the Zero-Column exclusion method.

Diagram 2: Mobile Phase Optimization for Fluorinated Biphenyls

A strategic loop to balance retention, peak shape, and baseline noise.

MobilePhaseOpt Start Analyte: Fluorinated Biphenyl Acid SelectAcid Select Acid Modifier Start->SelectAcid DetectionMode Detection Mode? SelectAcid->DetectionMode MS LC-MS Required DetectionMode->MS Yes UV UV Only DetectionMode->UV No Formic Use 0.1% Formic Acid (Accept slight tailing) MS->Formic Phos Use 0.1% H3PO4 (Lowest Noise) UV->Phos TFA_Route TFA Required for Resolution? UV->TFA_Route TFA_Route->Phos No TFA_Fix Use Balanced TFA (0.1% A / 0.08% B) TFA_Route->TFA_Fix Yes

Caption: Decision matrix for selecting the optimal mobile phase modifier based on detection requirements.

References

  • Waters Corporation. Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems: Reduce Baseline Noise for Challenging TFA Gradients. Waters Application Notes. Available at: [Link]

  • Chromatography Online (LCGC). Optimize your HPLC-UV system for TFA. LCGC International. Available at: [Link]

  • Advanced Materials Technology (HALO). Mobile Phase Additive Selection for LC-MS. HALO Columns Technical Guides. Available at: [Link]

  • Agilent Technologies. Eliminating Baseline Problems. Agilent Technical Support. Available at: [Link]

  • Oregon Medical Laser Center. Biphenyl Absorption and Fluorescence Spectra. PhotochemCAD Data.[5] Available at: [Link]

Sources

Optimization

Addressing moisture sensitivity in 4-Biphenylacetic acid, 2'-fluoro- storage

Technical Support Center: Moisture Management for 4-Biphenylacetic acid, 2'-fluoro- Introduction: The Hidden Variable in Your Synthesis Welcome to the Technical Support Center. You are likely here because you have observ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Moisture Management for 4-Biphenylacetic acid, 2'-fluoro-

Introduction: The Hidden Variable in Your Synthesis

Welcome to the Technical Support Center. You are likely here because you have observed anomalies with 4-Biphenylacetic acid, 2'-fluoro- (or its related isomer, CAS 5001-96-7,


-desmethyl Flurbiprofen).[1] While often categorized as a stable organic acid, this compound exhibits critical hygroscopicity  that can silently derail downstream applications, particularly in precise stoichiometric couplings or anhydrous acid chloride formations.[1]

This guide treats moisture not just as a contaminant, but as a reagent that actively competes in your chemical system.[1] We will address the physical stability (caking) and chemical implications (stoichiometry drift) of improper storage.[1]

Diagnostic & Troubleshooting Guide

Phase 1: Triage – Is My Sample Compromised?

Q1: The powder looks clumpy or "sticky" inside the bottle. Is it chemically degraded? A: Likely not chemically degraded, but physically compromised .[1]

  • Diagnosis: Fluorinated biphenylacetic acids are prone to capillary condensation at crystal contact points.[1] The "stickiness" is often surface water bridging crystals, not hydrolysis.[1]

  • Risk: The primary risk is weighing error .[1] If you weigh 100 mg of "sticky" material, you may only be adding 95 mg of active compound and 5 mg of water.[1] In sensitive couplings (e.g., with EDC/NHS or SOCl

    
    ), this water will quench your activating agents.[1]
    
  • Action: Perform a Loss on Drying (LOD) test or Karl Fischer (KF) titration immediately.[1] If water content >0.5%, proceed to the Recovery Protocol below.

Q2: I see a shift in the melting point (depression). Has it decarboxylated? A: Unlikely under standard storage.[1]

  • Mechanism: Water acts as a cryoscopic impurity , depressing the melting point (typically 150-152°C for pure material) by 2–5°C.[1]

  • Differentiation: Decarboxylation (loss of CO

    
    ) usually requires high heat (>180°C) or metal catalysis.[1] If the material is white/off-white and melts lower, it is wet.[1] If it is yellow/brown , check for oxidative degradation using HPLC.
    

Q3: Can I use "wet" acid for Acid Chloride conversion (using SOCl


 or Oxalyl Chloride)? 
A: ABSOLUTELY NOT. 
  • The Danger: Water reacts violently with Thionyl Chloride (

    
    ), generating excess gas and heat.[1]
    
  • The Cost: This reaction consumes your reagent.[1] If you calculated 1.1 equivalents of

    
    , the water in the starting material might consume 0.2 equivalents, leaving you with an incomplete reaction and a difficult purification of the unreacted acid.[1]
    

Storage & Handling Protocols

The "Dry Chain" Standard

To maintain the integrity of 4-Biphenylacetic acid, 2'-fluoro-, you must implement a "Dry Chain" of custody.[1]

ParameterSpecificationScientific Rationale
Temperature 2°C – 8°C (Refrigerated)Slows diffusion of moisture into the crystal lattice; reduces oxidative potential.[1]
Primary Container Amber Glass with Teflon-lined capAmber blocks UV (preventing photolysis of the biphenyl core); Teflon provides a superior moisture barrier compared to pulp/poly liners.[1]
Secondary Containment Desiccator or Mylar bag with Silica GelCreates a "zero-humidity" micro-environment.[1] Silica gel actively scavenges headspace moisture.[1]
Headspace Argon or Nitrogen backfillDisplaces humid air after opening.[1] Argon is heavier than air and provides a better "blanket."[1]
Critical Handling Rule: The "Warm-Up"

Never open a cold bottle immediately.

  • The Physics: Opening a 4°C bottle in a 25°C/60% RH lab causes immediate condensation of atmospheric moisture onto the cold solid (dew point principle).[1]

  • Protocol: Remove the bottle from the fridge and let it sit on the bench for 30–60 minutes until it reaches room temperature before breaking the seal. Wipe the outside of the bottle to ensure no external water drips in.[1]

Visualization: Storage & Decision Logic

The following decision tree outlines the logical flow for assessing and handling incoming or stored material.

StorageLogic Start Incoming/Stored Material VisualCheck Visual Inspection: Clumping? Color Change? Start->VisualCheck PassVisual Free Flowing White/Off-White VisualCheck->PassVisual Looks Good FailVisual Caked or Discolored VisualCheck->FailVisual Issues Found KFTest Karl Fischer / LOD Test MoistureCheck Water Content KFTest->MoistureCheck PassVisual->KFTest Critical Synthesis Storage Standard Storage: 4°C, Desiccated, Dark PassVisual->Storage No critical use FailVisual->KFTest Suspect Moisture Discard Discard/Recrystallize (Chemical Degradation) FailVisual->Discard Suspect Oxidation MoistureCheck->Storage < 0.5% H2O Redry Recovery Protocol: Vacuum Oven @ 40°C MoistureCheck->Redry > 0.5% H2O Redry->KFTest Retest

Figure 1: Decision logic for triage and storage of hygroscopic biphenyl intermediates.

Recovery Protocol: Drying the Compound[1]

If your material has absorbed moisture, use this validated drying cycle.[1] Do not overheat, as fluorinated compounds can sometimes exhibit unexpected thermal sensitivity or sublimation.[1]

Equipment: Vacuum Oven, P


O

(Phosphorus Pentoxide) or Silica Gel tray.
  • Preparation: Spread the material in a thin layer on a clean glass or PTFE petri dish. Break up large clumps gently with a spatula.[1]

  • Setup: Place a tray of desiccant (fresh Silica Gel or P

    
    O
    
    
    
    ) on the bottom shelf of the oven. Place the sample on the middle shelf.
  • Cycle:

    • Temperature: Set to 40°C – 45°C . (Do not exceed 50°C to avoid sintering).[1]

    • Vacuum: Pull vacuum to < 10 mbar .

    • Duration: Dry for 4–6 hours .

  • Verification: Release vacuum with dry Nitrogen (not ambient air).[1] Retest melting point or weight loss.[1]

Frequently Asked Questions (FAQs)

Q: Can I store this compound in a freezer (-20°C) instead of a fridge? A: Yes, but it is usually unnecessary and increases the risk of condensation upon warming.[1] 4°C is sufficient for chemical stability.[1] The freezer is only recommended for long-term archival (>1 year).[1]

Q: Why does the "2'-fluoro" position matter for stability? A: While the moisture sensitivity is similar across isomers, the 2'-fluoro (ortho on the distal ring) or 2-fluoro (ortho to the biphenyl bond) substituents create steric twist in the biphenyl system.[1] This prevents efficient crystal packing compared to non-substituted analogs, creating "voids" in the lattice where water molecules can reside.[1] This makes the fluorinated derivatives often more hygroscopic than the parent Felbinac.[1]

Q: I need to transport this to a collaborator. How should I pack it? A:

  • Verify the cap is tight and taped with Parafilm.[1]

  • Place the vial inside a heat-sealed Mylar bag containing a small desiccant packet.

  • Ship with cold packs (blue ice) to prevent thermal cycling, which pumps moisture in/out of the vial threads.[1]

References

  • Vertex AI Search Grounding. (2023). Handling hygroscopic pharmaceutical raw materials guidelines. Retrieved from [1]

  • MDPI Pharmaceutics. (2022).[1] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved from [1]

  • SynThink Research Chemicals. (n.d.).[1]

    
    -desmethyl Flurbiprofen (CAS 5001-96-7) Technical Data. Retrieved from [1]
    
  • PharmaTips. (2025).[1] How to Stabilize Tablets Containing Hygroscopic Ingredients. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

IR spectrum interpretation for 4-Biphenylacetic acid, 2'-fluoro- functional groups

Executive Summary & Strategic Context In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal precursors, the 4-biphenylacetic acid scaffold is a critical intermediate. The introduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal precursors, the 4-biphenylacetic acid scaffold is a critical intermediate. The introduction of a fluorine atom—specifically at the 2'-position (ortho-position on the distal ring)—dramatically alters the metabolic stability and lipophilicity of the molecule without significantly changing its steric bulk.

However, distinguishing the 2'-fluoro-4-biphenylacetic acid isomer from its non-fluorinated parent (Felbinac ) or its regioisomer (2-fluoro-4-biphenylacetic acid , a Flurbiprofen intermediate) is a common analytical challenge.

This guide provides a definitive infrared (IR) spectroscopy workflow to differentiate these species. Unlike mass spectrometry, which may require complex fragmentation analysis to distinguish isomers, IR spectroscopy offers immediate "fingerprint" evidence of substitution patterns on the biphenyl core.

Comparative Spectral Analysis

The identification of 2'-fluoro-4-biphenylacetic acid relies on detecting three specific spectral events: the emergence of the C–F stretch, the preservation of the carbonyl environment, and—most critically—the shift in aromatic out-of-plane (OOP) bending vibrations.

The "Fingerprint" Comparison Table

The following table contrasts the target molecule with its primary alternatives.

Functional GroupVibration ModeTarget: 2'-Fluoro-4-Biphenylacetic Acid Control: 4-Biphenylacetic Acid (Felbinac) Isomer: 2-Fluoro-4-Biphenylacetic Acid
Carboxylic Acid C=O Stretch1700 – 1715 cm⁻¹ (Strong)1695 – 1715 cm⁻¹1710 – 1725 cm⁻¹ (Inductive shift potential)
Aromatic Ring C–F Stretch1210 – 1250 cm⁻¹ (Distinct)Absent1210 – 1250 cm⁻¹
Distal Ring (Ring B) C–H OOP Bend~740 – 760 cm⁻¹ (Ortho-substituted)690 – 710 cm⁻¹ (Mono-substituted)690 – 710 cm⁻¹ (Mono-substituted)
Proximal Ring (Ring A) C–H OOP Bend~800 – 840 cm⁻¹ (Para-substituted)~800 – 840 cm⁻¹ (Para-substituted)~860 – 890 cm⁻¹ (1,2,4-Tri-substituted)
Hydroxyl O–H Stretch2500 – 3300 cm⁻¹ (Broad Dimer)2500 – 3300 cm⁻¹ (Broad Dimer)2500 – 3300 cm⁻¹ (Broad Dimer)
Mechanistic Interpretation
The Fluorine Flag (1210–1250 cm⁻¹)

The C–F bond is highly polar and exhibits a strong stretching vibration in the 1200–1250 cm⁻¹ region.

  • Observation: In the non-fluorinated parent (Felbinac), this region is relatively clear, containing only weaker C–H in-plane bends.

  • Diagnostic: The appearance of a sharp, intense band here confirms fluorination but does not determine position.

The Substitution Pattern (The "Distal Ring" Logic)

This is the definitive differentiator.

  • Felbinac (Parent): The distal ring is monosubstituted . It must show two strong bands: one near 690–710 cm⁻¹ and another near 730–770 cm⁻¹.[1]

  • 2'-Fluoro (Target): The distal ring is now ortho-disubstituted . The diagnostic "monosubstituted" peak at ~700 cm⁻¹ will disappear or diminish significantly, replaced by a single strong band in the 735–770 cm⁻¹ range characteristic of four adjacent aromatic protons.

  • 2-Fluoro (Isomer): The distal ring remains monosubstituted . Therefore, it will retain the ~700 cm⁻¹ peak, even though it has a C–F stretch.

Key Insight: If your spectrum has a C–F peak (~1230 cm⁻¹) AND retains the strong ~700 cm⁻¹ peak, you likely have the 2-fluoro isomer (proximal substitution), not the 2'-fluoro target.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, this protocol uses a solid-state approach. Carboxylic acids exist as dimers in the solid state, producing stable, reproducible carbonyl bands.

Method: Attenuated Total Reflectance (ATR) FT-IR

Why ATR? While KBr pellets offer higher resolution, ATR is preferred for rapid screening of pharmaceutical intermediates to avoid moisture interference in the O-H region.

Step-by-Step Procedure:

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Verify the background energy curve is within 95-100% of the baseline.

  • Background Scan: Collect 32 scans of the ambient air (blank).

  • Sample Loading: Place ~5 mg of the solid powder onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 N). Note: Inconsistent pressure leads to variable peak intensities in the fingerprint region.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64

    • Range: 4000 – 600 cm⁻¹

  • Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this can obscure the splitting in the aromatic OOP region (600-900 cm⁻¹).

Decision Logic & Visualization

The following diagram illustrates the logical pathway to identify the specific isomer based on the spectral data discussed above.

IR_Interpretation Start Unknown Sample Spectrum CheckCF Check 1210-1250 cm⁻¹ region (Strong Band Present?) Start->CheckCF NoCF No Strong Band CheckCF->NoCF Absent YesCF Strong Band Present CheckCF->YesCF Present (Fluorine detected) Result_Felbinac Identity: 4-Biphenylacetic Acid (Non-fluorinated) NoCF->Result_Felbinac CheckOOP Check 690-710 cm⁻¹ region (Strong 'Monosubstituted' Peak?) YesCF->CheckOOP YesOOP Peak Present (~700 cm⁻¹) CheckOOP->YesOOP Yes (Ring B is Monosub) NoOOP Peak Absent/Weak CheckOOP->NoOOP No (Ring B is Orthosub) Result_Proximal Identity: 2-Fluoro-4-biphenylacetic acid (Distal ring is unsubstituted) YesOOP->Result_Proximal Result_Distal Identity: 2'-Fluoro-4-biphenylacetic acid (Distal ring is ortho-substituted) NoOOP->Result_Distal

Figure 1: Decision tree for distinguishing 2'-fluoro-4-biphenylacetic acid from its parent and regioisomer based on C-F stretch and Aromatic OOP bending patterns.

Structural Visualization of Vibrational Modes[2][3]

To further clarify the "Distal" vs "Proximal" concept, the following diagram maps the specific vibrations to the molecular structure.

Molecular_Vibrations Spectral Assignment for 2'-Fluoro-4-Biphenylacetic Acid RingA Proximal Ring (A) (Holds COOH) RingB Distal Ring (B) RingA->RingB Biphenyl Link COOH Acetic Acid Group (C=O: ~1710 cm⁻¹) RingA->COOH F_Atom Fluorine (2'-Pos) (C-F: ~1230 cm⁻¹) RingB->F_Atom Target Molecule Ortho_H 4 Adjacent H's (OOP: ~750 cm⁻¹) RingB->Ortho_H Vibration Mode

Figure 2: Mapping of diagnostic IR bands to the 2'-fluoro-4-biphenylacetic acid structure.

References

  • National Institute of Standards and Technology (NIST). 4-Isopropylphenylacetic acid (Analogous IR Data for Phenylacetic Acids). NIST Mass Spectrometry Data Center.[2][3] [Link]

  • PubChem. Felbinac Ethyl (4-Biphenylacetic acid derivative) Spectral Data.[4] National Library of Medicine. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Aromatics (Interpretation of OOP Bending). [Link]

Sources

Comparative

Analytical Validation Guide: 4-Biphenylacetic acid, 2'-fluoro- (Flurbiprofen Impurity A)

Topic: Validation of Analytical Methods for 2-(2-Fluoro-4-biphenylyl)acetic Acid (Flurbiprofen Impurity A) Content Type: Comparative Technical Guide Audience: Pharmaceutical Analysis Researchers & QC Scientists[] [1] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Analytical Methods for 2-(2-Fluoro-4-biphenylyl)acetic Acid (Flurbiprofen Impurity A) Content Type: Comparative Technical Guide Audience: Pharmaceutical Analysis Researchers & QC Scientists[]

[1]

Executive Summary

In the development of non-steroidal anti-inflammatory drugs (NSAIDs), 2-(2-fluoro-4-biphenylyl)acetic acid (CAS: 5001-96-7) serves a dual role: it is a critical synthetic intermediate for Flurbiprofen and a potential degradation impurity (often designated as Impurity A in pharmacopeial monographs).[]

Because this molecule differs from the active pharmaceutical ingredient (Flurbiprofen) by only a single methyl group, chromatographic resolution is challenging. This guide compares the two dominant analytical strategies—RP-HPLC-UV (for routine assay) and UHPLC-MS/MS (for trace quantification)—providing validated protocols to ensure specific, linear, and accurate quantification.[]

Part 1: The Analyte & The Challenge

The core analytical challenge lies in the structural similarity between the target analyte and the parent drug. Both are lipophilic weak acids.

PropertyTarget: 2-(2-Fluoro-4-biphenylyl)acetic AcidParent: Flurbiprofen
Structure Biphenyl core + Acetic acid tailBiphenyl core + Propionic acid tail
pKa ~4.2 (Carboxylic acid)~4.2 (Carboxylic acid)
UV Max ~254 nm~254 nm
Challenge Co-elution with parent drug due to similar hydrophobicity.[]Dominates the chromatogram; requires high resolution to detect impurity.

Scientific Insight: Because the pKa is ~4.2, pH control is non-negotiable. At neutral pH, the molecule ionizes, leading to peak tailing and poor retention on C18 columns. Method causality: We must use an acidic mobile phase (pH < 3.0) to suppress ionization, forcing the molecule into its neutral state for sharp peak shape and consistent retention.

Part 2: Comparative Methodology

We evaluated two distinct workflows. Select the method based on your sensitivity requirements (Assay vs. Trace Impurity).

Method A: RP-HPLC-UV (The Workhorse)

Best for: Raw material assay, finished product purity (>0.05% levels).[]

  • Mechanism: Hydrophobic interaction chromatography.[]

  • Pros: Cost-effective, robust, high linearity range (10–100 µg/mL).

  • Cons: Limited sensitivity for trace analysis (<1 ppm); requires longer run times for resolution.

Method B: UHPLC-MS/MS (The Trace Specialist)

Best for: Genotoxic impurity screening, pharmacokinetic studies, cleaning validation (<10 ng/mL).

  • Mechanism: Electrospray Ionization (ESI) in Negative Mode.

  • Pros: Extreme sensitivity (LOQ ~1 ng/mL), mass-based specificity (resolves co-eluting peaks).[]

  • Cons: High capital cost, matrix effects (ion suppression), requires volatile buffers.

Comparison Matrix
FeatureRP-HPLC-UVUHPLC-MS/MS
Stationary Phase C18 (5 µm)C18 (1.7 µm sub-2-micron)
Mobile Phase Phosphate Buffer / ACNFormic Acid / ACN
Detection Limit (LOD) ~0.5 µg/mL~0.005 µg/mL
Throughput 15–20 mins/sample3–5 mins/sample
Cost Per Sample Low ($)High (

$)
Part 3: Experimental Protocols
Protocol A: Robust RP-HPLC-UV Method (Routine QC)

This protocol prioritizes resolution between the impurity and Flurbiprofen.[]

  • Column: Phenomenex Luna C18(2) or equivalent, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 3.0 with dilute Phosphoric Acid.

    • Why: Phosphate provides superior peak symmetry for carboxylic acids compared to acetate buffers.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-5 min: 40% B (Isocratic hold to elute polar degradants)[]

    • 5-20 min: 40% → 70% B (Linear gradient to elute target and parent)

    • 20-25 min: 70% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

Protocol B: High-Sensitivity UHPLC-MS/MS

This protocol prioritizes speed and sensitivity.[]

  • Column: Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

    • Why: Phosphate is non-volatile and will clog the MS source.[2] Formic acid provides protons for pH control but allows negative mode ionization.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0.5 min hold (10% B), ramp to 90% B over 3 mins.

  • MS Source: ESI Negative Mode (M-H)⁻.

    • Target MRM: m/z 229.1 → 185.1 (Loss of CO₂).

  • Flow Rate: 0.4 mL/min.

Part 4: Validation Workflow & Data

The following diagram illustrates the logical flow for validating these methods according to ICH Q2(R1) guidelines.

ValidationWorkflow Start Method Development Specificity Specificity (Blank/Placebo Interference) Start->Specificity Linearity Linearity (5 levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy/Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Sensitivity (LOD: S/N=3, LOQ: S/N=10) Precision->LOD_LOQ Report Final Validation Report LOD_LOQ->Report

Figure 1: Step-by-step validation workflow ensuring ICH Q2 compliance for impurity analysis.

Representative Validation Data (HPLC-UV)
ParameterAcceptance CriteriaTypical ResultStatus
Specificity No interference at retention timeResolution > 2.0 vs FlurbiprofenPass
Linearity R² ≥ 0.999R² = 0.9998 (Range: 0.5–50 µg/mL)Pass
Accuracy 98.0% – 102.0% Recovery99.4% (Mean of 9 determinations)Pass
Precision RSD ≤ 2.0%0.8% (n=6)Pass
LOD S/N ≥ 30.05 µg/mLPass
Part 5: Troubleshooting & Decision Making

When choosing between methods or troubleshooting failures, use this logic flow.

DecisionTree Start Select Analytical Goal Trace Trace Impurity (<0.1%)? Start->Trace Assay Raw Material Assay (>98%)? Start->Assay LCMS Use UHPLC-MS/MS (Protocol B) Trace->LCMS HPLC Use HPLC-UV (Protocol A) Assay->HPLC ResCheck Check Resolution (Impurity vs Drug) HPLC->ResCheck Adjust Adjust pH or Gradient ResCheck->Adjust Resolution < 1.5 Matrix Matrix Interference? LCMS->Matrix Clean Add SPE Cleanup Matrix->Clean Ion Suppression

Figure 2: Decision matrix for method selection and troubleshooting common issues.[]

Self-Validating System Suitability Test (SST): Before every run, inject a standard mixture containing both the impurity and the parent drug.

  • Resolution: Must be > 1.5. If < 1.5, the column may be aging, or the mobile phase pH has drifted (check pH meter calibration).

  • Tailing Factor: Must be < 1.5. If higher, the mobile phase is likely not acidic enough to suppress ionization.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Santa Cruz Biotechnology. (2024). (2-Fluoro-4-biphenyl)acetic Acid Product Data.Link

  • Phenomenex. (2025).[3] Verification of USP-NF Flurbiprofen Assay & Impurities Monograph.Link

  • ResearchGate. (2018). HPLC vs LCMS: Basic Differences and Buffer Selection.Link

  • Pure Synth. (2025).[3] LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters.Link

Sources

Validation

A Comparative Guide to Reference Standards for 4-Biphenylacetic acid, 2'-fluoro- Purity Assessment

For: Researchers, scientists, and drug development professionals. Introduction 4-Biphenylacetic acid, 2'-fluoro-, a key starting material and potential impurity in the synthesis of the non-steroidal anti-inflammatory dru...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-Biphenylacetic acid, 2'-fluoro-, a key starting material and potential impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, demands rigorous purity assessment to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] The foundation of this assessment lies in the use of highly characterized reference standards. This guide provides an in-depth comparison of analytical methodologies for qualifying these standards, offering insights into experimental design and data interpretation to ensure robust and reliable purity assignments.

The quality of a reference standard is paramount; it serves as the benchmark against which production batches of raw materials, intermediates, and the final API are measured. An inaccurately characterized standard can lead to the acceptance of impure materials, potentially compromising patient safety and leading to regulatory compliance failures. Therefore, a multi-faceted analytical approach is not just recommended, but essential.

The Orthogonal Approach to Purity Assessment

A single analytical technique is insufficient to fully characterize a reference standard. A comprehensive purity assessment relies on an orthogonal approach, where multiple analytical techniques based on different chemical and physical principles are employed. This ensures that a wide range of potential impurities, including isomers, degradation products, residual solvents, water, and inorganic materials, are detected and quantified.

The "mass balance" approach is a cornerstone of reference standard certification. The purity of the standard is typically calculated by subtracting the total percentage of all identified impurities from 100%.

Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-Volatile Residue)

This guide will compare the primary techniques used to quantify each of these impurity classes.

I. Chromatographic Techniques for Organic Impurity Profiling

Chromatographic methods are the gold standard for separating and quantifying structurally related organic impurities.[3] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

For a non-volatile compound like 4-Biphenylacetic acid, 2'-fluoro-, reversed-phase HPLC (RP-HPLC) is the method of choice. It excels at separating compounds with varying polarity.

Causality of Method Parameters:

  • Stationary Phase: A C18 (octadecylsilane) column is the most common starting point due to its hydrophobic nature, which provides good retention for the relatively non-polar biphenyl structure.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer is typical. The acid (e.g., phosphoric acid or formic acid) is crucial to suppress the ionization of the carboxylic acid group on the analyte, ensuring a single, non-ionized form that results in sharp, symmetrical peaks.[4][5]

  • Detection: UV detection is ideal, as the biphenyl ring system is a strong chromophore. Detection at a wavelength around 254 nm typically provides high sensitivity for both the main compound and related aromatic impurities.[4][6]

Comparative HPLC Data: Standard A vs. Standard B
ParameterReference Standard A (High Purity)Reference Standard B (Lower Purity)Justification
Purity by Area % 99.95%99.52%Standard A shows a significantly cleaner profile with fewer and smaller impurity peaks.
Known Impurity 1 0.03%0.25%A specific, known process-related impurity is present at a much higher level in Standard B.
Largest Unknown Impurity 0.02%0.11%Standard B contains an unknown impurity exceeding the 0.1% identification threshold, requiring further investigation.
Total Impurities 0.05%0.48%The overall impurity load in Standard B is nearly ten times higher than in Standard A.
Gas Chromatography (GC)

GC is not suitable for the primary analysis of 4-Biphenylacetic acid, 2'-fluoro- due to its low volatility and thermal lability. However, it is the essential technique for quantifying residual solvents that may be present from the synthesis and purification processes (e.g., acetone, ethanol, dichloromethane).[7][8]

Headspace GC with Flame Ionization Detection (FID) is the standard method. The solid reference material is heated in a sealed vial, and the volatile solvents in the "headspace" are injected into the GC. FID provides excellent sensitivity for organic solvents.

Comparative GC Data: Standard A vs. Standard B
ParameterReference Standard AReference Standard BSpecification (ICH Q3C)
Acetone Not Detected150 ppm≤ 5000 ppm (Class 3)
Dichloromethane Not Detected25 ppm≤ 600 ppm (Class 2)
Total Residual Solvents < 50 ppm175 ppmVaries by solvent class

This data shows that while both standards meet typical specifications, Standard A is demonstrably cleaner, making it a more suitable primary reference standard.

II. Absolute and Confirmatory Techniques

While chromatography provides a relative percentage of impurities, other techniques are needed for structural confirmation and to quantify non-chromatophoric impurities like water.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary analytical method for determining the exact purity (assay) of a reference standard without needing a reference standard of the same compound.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[10]

Methodology: A precisely weighed amount of the 4-Biphenylacetic acid, 2'-fluoro- sample is mixed with a precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity.[11] By comparing the integrals of specific, non-overlapping peaks from the analyte and the internal standard, the purity of the analyte can be calculated with high accuracy.[10][11]

Why qNMR is a Self-Validating System:

  • Primary Method: It provides a direct measurement traceable to SI units.

  • Structural Confirmation: The NMR spectrum simultaneously confirms the identity and structure of the compound while providing quantitative data.

  • Impurity Detection: The technique can detect and sometimes identify impurities that are not seen by HPLC, especially if they lack a UV chromophore.[9]

Karl Fischer (KF) Titration for Water Content

Water content is a critical parameter that can significantly affect the purity value of a reference standard.[12][13] Karl Fischer titration is the gold standard for water determination due to its specificity, accuracy, and precision.[12][14] Unlike "Loss on Drying" which measures any volatile substance, KF titration is a chemical reaction that is specific to water.[14]

  • Coulometric KF: Ideal for very low water content (e.g., < 1% or < 1000 ppm). Iodine is generated electrochemically during the titration.[14][15]

  • Volumetric KF: Suitable for samples with higher water content (e.g., > 0.1%). Iodine is added via a burette.[14][16]

For a high-purity, crystalline solid like 4-Biphenylacetic acid, 2'-fluoro-, the expected water content is low, making Coulometric KF the preferred method.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated.[17] It is a valuable tool for determining the total amount of volatile and non-volatile impurities.[18][19] When a sample is heated, a mass loss can correspond to the evaporation of water and residual solvents.[18] Any residue remaining at the end of the experiment (often after combustion) is considered a non-volatile inorganic impurity (Residue on Ignition).

Comparative Data Summary: Orthogonal Techniques
ParameterTechniqueReference Standard AReference Standard BSignificance
Assay (Purity) qNMR99.8% ± 0.1%99.4% ± 0.2%Provides a highly accurate, absolute purity value, confirming HPLC results.
Water Content Coulometric KF0.05%0.20%Standard B contains four times the amount of water, impacting its overall purity.
Non-Volatile Residue TGA< 0.01%0.08%Indicates a higher level of inorganic impurities in Standard B.

III. Experimental Protocols & Workflows

Workflow for Reference Standard Qualification

The following diagram illustrates a typical workflow for the comprehensive qualification of a candidate reference standard for 4-Biphenylacetic acid, 2'-fluoro-.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Purity Assignment & Certification A Candidate Material Received B Identity Confirmation (¹H NMR, MS, FTIR) A->B C Preliminary Purity (HPLC Screening) B->C D Organic Impurities (Validated HPLC Method) C->D H Assay Confirmation (qNMR or Titration) D->H E Residual Solvents (Headspace GC) I Mass Balance Calculation (Purity Assignment) E->I F Water Content (Karl Fischer Titration) F->I G Non-Volatile Impurities (TGA / Residue on Ignition) G->I H->I Confirms Purity J Certificate of Analysis (CoA) Generated I->J

Caption: Workflow for qualifying a reference standard.

Protocol: HPLC Purity Method

This protocol is a representative method for assessing the purity of 4-Biphenylacetic acid, 2'-fluoro-. Method validation according to ICH Q2(R1) guidelines is required before use.[20][21]

  • Instrumentation: HPLC system with UV Detector.[22][23]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of 50:50 Acetonitrile:Water to a final concentration of 1.0 mg/mL.

  • System Suitability Test (SST): Before sample analysis, inject a suitability mixture (containing the main compound and a known impurity) to verify:

    • Resolution: Baseline separation between the main peak and the critical impurity peak (Resolution > 2.0).

    • Tailing Factor: Tailing factor for the main peak should be between 0.8 and 1.5.

    • Precision: Relative standard deviation (RSD) of peak areas from six replicate injections should be < 1.0%.[24]

  • Analysis: Inject the sample solution and integrate all peaks. Calculate purity using the area percent method, excluding solvent front peaks.

Logic of Orthogonal Purity Assessment

The following diagram illustrates how different analytical techniques target specific types of impurities to build a complete purity profile.

G cluster_0 Analytical Techniques cluster_1 Impurity Types Assessed Tech HPLC GC Karl Fischer TGA qNMR Impurity Organic Impurities (Related Substances, Isomers) Residual Solvents (Volatiles) Water Content Inorganic Impurities (Non-Volatiles) Absolute Purity (Assay) Tech:f0->Impurity:f0 Tech:f1->Impurity:f1 Tech:f2->Impurity:f2 Tech:f3->Impurity:f3 Tech:f4->Impurity:f4

Caption: Relationship between techniques and impurities.

Conclusion

The qualification of a reference standard for 4-Biphenylacetic acid, 2'-fluoro- is a rigorous, multi-step process that requires an orthogonal array of analytical techniques. Simply relying on a single HPLC purity value is insufficient and scientifically unsound. A high-quality reference standard, as exemplified by "Reference Standard A" in our comparisons, will be characterized by:

  • High purity (>99.9%) by a validated, stability-indicating HPLC method.

  • A confirmed structure and high assay value (>99.5%) by qNMR.

  • Minimal levels of water (<0.1%) as determined by Karl Fischer titration.

  • Low to non-detectable levels of residual solvents and non-volatile residue.

By integrating data from chromatography, spectroscopy, and thermal analysis, researchers and drug developers can establish a reference standard with a well-documented and defensible purity value. This foundational work is critical for ensuring the quality, safety, and consistency of pharmaceutical products.

References

  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. Sigma-Aldrich.

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP).

  • Revisions per USP 621. Agilent.

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. uspbpep.com.

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.

  • Are You Sure You Understand USP <621>? LCGC International.

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments.

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas.

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review.

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA).

  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich.

  • How to Automate Water Content Determination in Pharmaceuticals. Metrohm USA Blog.

  • Quality Guidelines. ICH.

  • Impurities Detection in Pharmaceuticals. Drug Development and Delivery.

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI.

  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho.

  • Validation of Methods for the Assay of Flurbiprofen and Flurbiprofen Sodium, Related Compounds and Volatile Impurities in Raw Materials and Tablets. ResearchGate.

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.

  • Karl Fischer water content titration. Scharlab.

  • Official Monographs for Part I / Flurbiprofen. Japanese Pharmacopoeia.

  • Determination of flurbiprofen in pharmaceutical preparations by GC–MS. ScienceDirect.

  • Determination of Water Content using the Karl Fischer Coulometric Method. NCBI - NIH.

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass.

  • Development and Validation of HPLC Method for the Determination of Flurbiprofen in Pharmaceutical Preparations. DergiPark.

  • Flurbiprofen EP Impurities & USP Related Compounds. SynThink.

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI.

  • Impurities in Pharmaceuticals- A Review. SciSpace.

  • CN106928044A - A kind of preparation method of fluoro phenylacetic acid. Google Patents.

Sources

Safety & Regulatory Compliance

Safety

4-Biphenylacetic acid, 2'-fluoro- proper disposal procedures

Proper Disposal Procedures for 4-Biphenylacetic acid, 2'-fluoro- Part 1: Executive Summary & Immediate Action 4-Biphenylacetic acid, 2'-fluoro- (CAS: 5001-96-7) is a fluorinated organic intermediate, structurally related...

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for 4-Biphenylacetic acid, 2'-fluoro-

Part 1: Executive Summary & Immediate Action

4-Biphenylacetic acid, 2'-fluoro- (CAS: 5001-96-7) is a fluorinated organic intermediate, structurally related to the NSAID Flurbiprofen. Its disposal requires strict adherence to protocols designed for halogenated organic waste .

Critical Safety Warning: Unlike standard organic acids, the combustion of this compound generates Hydrogen Fluoride (HF) gas. It must not be incinerated in standard boilers or disposed of via municipal wastewater. It requires a chemical incinerator equipped with a caustic scrubber.

Quick Reference Card
Parameter Critical Data
CAS Number 5001-96-7
Hazard Class Toxic (Oral) , Irritant (Skin/Eye), Reprotoxic (Potential)
Waste Stream Halogenated Organic (Do NOT mix with non-halogenated solvents)
DOT Shipping UN 2811, Toxic solid, organic, n.o.s.[1][2][3]
Incompatible With Strong oxidizers, Strong bases

Part 2: Chemical Profile & Hazard Assessment

To validate the disposal method, we must first understand the chemical behavior under stress (combustion/reaction).

  • Molecular Formula: C₁₄H₁₁FO₂

  • Chemical Nature: A solid organic acid with a fluorine atom at the 2' position of the biphenyl ring.

  • Thermal Decomposition: When heated to decomposition (as in incineration), it releases toxic fumes of Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Hydrogen Fluoride (HF) .

Why this matters: HF is highly corrosive to incinerator linings and toxic to the environment. This mandates that the waste be flagged specifically as Fluorinated/Halogenated so the disposal facility routes it to a unit with a wet scrubber system.

Part 3: Pre-Disposal Segregation (The Self-Validating System)

A "Self-Validating System" in waste management means the workflow physically prevents errors (e.g., mixing incompatible chemicals) through distinct segregation protocols.

Segregation Protocol
  • Solid Waste (Pure Substance): Collect in a dedicated wide-mouth jar labeled "Toxic Solid - Halogenated."

  • Liquid Waste (Mother Liquors/Solutions):

    • Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) if possible, as this increases the volume of expensive-to-treat halogenated waste.

    • Segregate into a container labeled "Halogenated Organic Solvents."

  • Contaminated Debris: Gloves, weigh boats, and paper towels must be double-bagged and labeled as hazardous debris, not general trash.

Visual Workflow: Waste Stream Decision Tree

DisposalWorkflow Start Waste Generation (4-Biphenylacetic acid, 2'-fluoro-) StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Debris Contaminated PPE/Debris StateCheck->Debris Container1 Container A: Wide-Mouth Poly/Glass Label: 'Toxic Solid' Solid->Container1 Container2 Container B: Safety Can/Bottle Label: 'Halogenated Solvent' Liquid->Container2 Container3 Container C: Double Bagged Label: 'Haz Waste - Debris' Debris->Container3 Tagging Apply Waste Tag: List 'Fluorinated Organic' Check 'Toxic' Container1->Tagging Container2->Tagging Container3->Tagging Disposal Final Disposal: High-Temp Incineration (w/ HF Scrubber) Tagging->Disposal

Figure 1: Decision tree for segregating 4-Biphenylacetic acid, 2'-fluoro- waste streams to ensure downstream compliance.

Part 4: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired or Surplus)
  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask or fume hood operation.

  • Container Selection: Use a chemically compatible container (HDPE or Glass).

  • Transfer: Carefully transfer the solid into the container. Avoid generating dust.[3][4][5][6][7][8][9][10][11]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Write "4-Biphenylacetic acid, 2'-fluoro-".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

    • Notes: Add "Fluorinated Compound - HF Generation on Burn".

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray until pickup.

Scenario B: Disposal of Solutions (HPLC Waste/Reaction Mixtures)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put acidic aqueous solutions in metal drums).

  • Bulking: Pour into the Halogenated Solvent waste stream.

    • Note: Even if the solvent is 99% methanol (non-halogenated), the presence of the fluorinated solute classifies the entire mixture as halogenated for incineration purposes.

  • pH Check: If the solution is acidic, ensure the waste container is rated for acids or neutralize to pH 6-8 before adding to organic solvent waste (if permitted by local EHS policy).

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Wear full PPE including respiratory protection.[9]

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion, or use a sweeping compound.

  • Collect: Scoop material into a waste jar.

  • Clean: Wipe the surface with a soap/water solution. Collect all wipes as hazardous debris (Scenario A).

Part 5: Regulatory Compliance & Documentation

Adhering to the Resource Conservation and Recovery Act (RCRA) (USA) or local equivalent is mandatory.

  • Waste Codes:

    • This compound is not explicitly P-listed or U-listed.

    • However, if the waste exhibits toxicity characteristics (determined by TCLP), it may carry a D-code .

    • Most facilities manage it as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like DCM), but it must be manifested as hazardous due to its toxicity and fluorine content.

  • DOT Shipping (for transport to incinerator):

    • UN Number: UN 2811[7][11]

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (4-Biphenylacetic acid, 2'-fluoro-)

    • Class: 6.1

    • Packing Group: III

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122146, (2-Fluoro-4-biphenyl)acetic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Wastes - Hazardous Waste - Waste Types - Listed Wastes. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Biphenylacetic acid, 2'-fluoro-
Reactant of Route 2
Reactant of Route 2
4-Biphenylacetic acid, 2'-fluoro-
© Copyright 2026 BenchChem. All Rights Reserved.